Methyl isoindoline-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBKALMWYNRSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600395 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742666-57-5 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of methyl isoindoline-5-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Isoindoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant heterocyclic compound, serving as a valuable building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and functional handles make it an attractive scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, starting from the readily accessible precursor, 5-carboxyphthalide. Furthermore, this document outlines the key characterization techniques and expected analytical data for the title compound. Detailed experimental protocols and workflows are presented to aid researchers in the practical application of this chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 742666-57-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2] |
| Molecular Weight | 177.20 g/mol | [2] |
| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate | [2] |
| Canonical SMILES | COC(=O)C1=CC2=C(CNC2)C=C1 | [2] |
| Physical Form | Solid (hydrochloride salt is a brown powder) | [3][4] |
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned through a multi-step sequence starting from 5-carboxyphthalide. The key intermediate in this proposed pathway is 5-cyanophthalide, which is subsequently reduced and esterified.[5][6][7]
References
- 1. This compound | 742666-57-5 [chemicalbook.com]
- 2. This compound | C10H11NO2 | CID 19828496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 127168-93-8 [sigmaaldrich.com]
- 4. This compound hydrochloride—127168-93-8-湖北魏氏化学试剂股份有限公司 [m.weishichem.com]
- 5. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 6. myexperiment.org [myexperiment.org]
- 7. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Core Physical and Chemical Properties of Methyl Isoindoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoindoline-5-carboxylate is a heterocyclic organic compound featuring an isoindoline core with a methyl carboxylate group attached to the benzene ring. The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, spectral characterization, and a discussion of the biological activities of related compounds. This information is intended to serve as a valuable resource for researchers engaged in drug discovery and development.
Chemical Structure and Properties
The structural representation of this compound is crucial for understanding its chemical behavior.
Structure:
Caption: 2D structure of this compound.
Physical Properties
Experimentally determined physical properties for this compound are not widely available in the literature. The following table summarizes the available computed and limited experimental data. It is important to note the distinction between "isoindoline" and its isomer "indoline," as their properties differ.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 177.20 g/mol | PubChem[1] |
| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate | PubChem[1] |
| CAS Number | 742666-57-5 | PubChem[1] |
| Boiling Point | 303.311 °C at 760 mmHg | Predicted |
| Melting Point | No data available | |
| Solubility | No data available | |
| pKa | No data available | |
| XLogP3 | 0.7 | PubChem (Computed)[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem (Computed)[1] |
Chemical Properties
The chemical reactivity of this compound is dictated by the isoindoline ring system and the methyl ester functional group. The secondary amine of the isoindoline is nucleophilic and can undergo reactions such as alkylation and acylation. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature. However, a general synthetic approach can be inferred from related preparations and patent literature.
Synthesis of this compound
A plausible synthetic route involves the reduction of the corresponding isoindole or a related precursor. A patent (WO2020114482A1) describes a synthesis, although with limited detail. The general steps are outlined below.
Workflow for a Potential Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Representative Protocol (Inferred):
-
Esterification: A suitable starting material, such as 5-carboxyisoindoline or a protected derivative, would be subjected to Fischer esterification. This typically involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reduction (if necessary): If the starting material contains an isoindole or other reducible moiety, a reduction step would be employed. For instance, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or rhodium on carbon (Rh/C) is a common method for reducing the pyrrole ring of an indole to an indoline, and a similar strategy could be applicable here.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove the catalyst and any water-soluble byproducts. The crude product would then be purified, typically by column chromatography on silica gel, to yield the pure this compound.
Spectral Data
No experimentally obtained spectra for this compound are readily available in public databases. However, the expected spectral characteristics can be predicted based on its structure and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methylene groups of the isoindoline ring, the amine proton (which may be broad and exchangeable), and the methyl protons of the ester. The aromatic protons would likely appear as a complex multiplet in the range of 7-8 ppm. The two methylene groups would likely appear as singlets or multiplets around 4-5 ppm. The methyl ester protons would be a sharp singlet at approximately 3.8-3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the two methylene carbons, and the carbonyl and methyl carbons of the ester group. The carbonyl carbon would be expected in the region of 165-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic portions, and a strong carbonyl (C=O) stretch from the ester group (typically around 1720 cm⁻¹).
Biological Activity and Signaling Pathways
There is currently a lack of specific studies detailing the biological activity or involvement in signaling pathways of this compound. However, the broader class of isoindoline derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.
Logical Relationship of Isoindoline Core to Biological Activity:
Caption: Relationship between the isoindoline core and its diverse biological activities.
Derivatives of isoindoline are known to exhibit a variety of biological effects, including acting as inhibitors of enzymes and modulators of receptors. For instance, certain isoindolinone derivatives have shown potential as anticancer agents and inhibitors of carbonic anhydrase.[1][2] The specific biological profile of this compound would depend on its unique interactions with biological targets, which remains an area for future investigation.
Conclusion
This compound is a compound of interest due to its structural relation to a class of biologically active molecules. While detailed experimental data on its physical and chemical properties are sparse, this guide provides a summary of the available information and predictive insights based on related structures. The lack of extensive research on this specific compound presents an opportunity for further investigation into its synthesis, characterization, and potential pharmacological applications. The protocols and data for related compounds discussed herein can serve as a valuable starting point for such endeavors.
References
An In-depth Technical Guide to Methyl Isoindoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl isoindoline-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages data and protocols for closely related isoindoline and indoline derivatives to provide a foundational understanding of its potential properties and applications. The isoindoline scaffold is a key feature in a number of biologically active compounds, exhibiting a range of activities including anticancer, anti-inflammatory, and antiviral effects. This document outlines the core chemical information for this compound, details relevant experimental protocols for assessing biological activity, and presents potential mechanisms of action through signaling pathway diagrams. All quantitative data is summarized in structured tables, and experimental workflows are visualized to aid in research and development.
Core Compound Information
This compound is a derivative of isoindoline, a bicyclic heterocyclic organic compound. It is available for research purposes from various chemical suppliers. Two common forms are the free base and the hydrochloride salt.
Chemical Structure and Properties
The chemical structure of this compound consists of a fused benzene and pyrrolidine ring system, with a methyl ester group at the 5-position.
Table 1: Chemical Identification of this compound and its Hydrochloride Salt
| Identifier | This compound | This compound Hydrochloride |
| CAS Number | 742666-57-5[1] | 127168-93-8 |
| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 177.20 g/mol | 213.66 g/mol |
| Chemical Structure | ![]() | ![]() |
Note: Structures are illustrative and sourced from publicly available chemical databases.
Spectral Data
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Aromatic protons on the benzene ring, singlets for the two CH₂ groups of the isoindoline core, and a singlet for the methyl ester group. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the two aliphatic carbons of the isoindoline core, the ester carbonyl carbon, and the methyl carbon. |
| IR Spectroscopy | Characteristic peaks for C=O stretching of the ester, C-N stretching, and C-H stretching of aromatic and aliphatic groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |
Synthesis of Isoindoline Derivatives
A general method for the synthesis of the closely related methyl indoline-5-carboxylate involves the reduction of methyl indole-5-carboxylate. This suggests a potential synthetic route for this compound could start from a corresponding isoindole precursor.
Example Synthetic Protocol: Synthesis of Methyl Indoline-5-carboxylate
The following protocol describes the synthesis of methyl indoline-5-carboxylate from methyl indole-5-carboxylate and can serve as a reference for the synthesis of similar compounds.
Materials:
-
1H-indole-5-carboxylic acid methyl ester (1 g, 5.71 mmol)
-
Acetic acid (10 mL)
-
Sodium cyanoborohydride (1.08 g, 17.18 mmol)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1H-indole-5-carboxylic acid methyl ester in acetic acid in a flask and cool to 0 °C.
-
Slowly add sodium cyanoborohydride to the solution over 5 minutes.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding water (3 mL).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with saturated saline, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain methyl indoline-5-carboxylate.[2]
Biological Activity and Potential Applications
The isoindoline core is present in numerous compounds with a wide range of biological activities, making this compound a molecule of interest for drug discovery.[3]
Anticancer Potential
Many isoindoline derivatives have been investigated for their anticancer properties. Their mechanisms of action often involve the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[4] Indole derivatives, a related class of compounds, have been shown to target the Ras-related signaling pathway, which is frequently dysregulated in cancer.[5]
Anti-inflammatory Activity
Isoindoline-containing compounds have also demonstrated anti-inflammatory effects.[3] The anti-inflammatory properties of novel compounds can be assessed through in vitro assays that measure the inhibition of protein denaturation, a hallmark of inflammation.
Experimental Protocols
The following are generalized protocols for the initial screening of a novel isoindoline derivative, such as this compound, for cytotoxic and anti-inflammatory activities.
Cytotoxicity Screening: MTT Assay
This protocol is used to determine the concentration at which a compound is toxic to cells, which is crucial for planning further experiments.
Table 3: MTT Assay Protocol
| Step | Procedure |
| 1. Cell Seeding | Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. |
| 2. Compound Treatment | Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours. |
| 3. MTT Addition | Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. |
| 4. Formazan Solubilization | Aspirate the medium and add DMSO to each well to dissolve the formazan crystals. |
| 5. Data Acquisition | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. |
| 6. Analysis | Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.[6][7][8][9] |
In Vitro Anti-inflammatory Screening: Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a common feature of inflammation.
Table 4: Protein Denaturation Assay Protocol
| Step | Procedure |
| 1. Preparation | Prepare a 1% aqueous solution of bovine serum albumin (BSA) and solutions of the test compound at various concentrations. |
| 2. Reaction Mixture | In a reaction tube, mix the test compound solution with the BSA solution. Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control. |
| 3. Incubation | Incubate the mixtures at 37°C for 20 minutes. |
| 4. Denaturation | Induce denaturation by heating the mixtures at 72°C for 5 minutes. |
| 5. Data Acquisition | After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer. |
| 6. Analysis | Calculate the percentage inhibition of protein denaturation for each concentration relative to the control.[10][11][12] |
Visualized Workflows and Pathways
Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for screening a novel compound for biological activity, from initial in vitro assays to more detailed mechanistic studies.
Caption: A generalized workflow for the screening and development of a novel bioactive compound.
Hypothetical Signaling Pathway for Anticancer Activity
The diagram below illustrates a plausible signaling pathway through which an isoindoline derivative could exert anticancer effects by inhibiting a key signaling cascade, such as the Ras/MAPK pathway, which is often hyperactivated in cancer.
Caption: A potential mechanism of action for an isoindoline compound in cancer therapy.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. While specific biological data for this compound is limited, the information available for the broader class of isoindoline derivatives suggests significant potential. This guide provides a foundational resource for researchers interested in exploring the properties of this compound, offering established protocols and a conceptual framework for its investigation. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. This compound | 742666-57-5 [chemicalbook.com]
- 2. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the Ras-Related Signaling Pathway by Small Molecules Containing an Indole Core Scaffold: A Potential Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Video: Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of Methyl Isoindoline-5-Carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoindoline-5-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and characterization are crucial for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming the identity and purity of this compound. This document serves as a technical guide to the spectroscopic properties and analysis of this compound.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate | [1] |
| Synonyms | This compound, 2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester | [1] |
| CAS Number | 742666-57-5 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| Monoisotopic Mass | 177.078978594 Da | [1] |
Spectroscopic Data (Predicted)
While experimental data is not available, predicted mass spectrometry data provides insights into the expected mass-to-charge ratios of various adducts of the molecule.
Table 2: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 178.08626 |
| [M+Na]⁺ | 200.06820 |
| [M-H]⁻ | 176.07170 |
| [M+NH₄]⁺ | 195.11280 |
| [M+K]⁺ | 216.04214 |
| [M+H-H₂O]⁺ | 160.07624 |
| [M+HCOO]⁻ | 222.07718 |
| [M+CH₃COO]⁻ | 236.09283 |
Note: This data is computationally predicted and has not been experimentally confirmed.
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Filter the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
-
If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.
-
Using a pipette, drop a small amount of the solution onto the salt plate.
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Visually inspect the film to ensure it is not too thick or too thin for optimal spectral acquisition.
Data Acquisition:
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of the sample in an organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the same solvent or a mixture of solvents compatible with the mass spectrometer (e.g., methanol/water) to a final concentration in the range of 1-10 µg/mL.
-
If the sample solution contains any particulate matter, it must be filtered through a syringe filter (e.g., 0.22 µm) to prevent clogging of the instrument's tubing.
-
Transfer the final diluted solution to an appropriate autosampler vial.
Data Acquisition:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
-
The molecules are ionized in the source (e.g., ESI).
-
The ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and deduce the elemental formula.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a novel organic compound using the spectroscopic techniques described.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
The Versatile Scaffold: Methyl Isoindoline-5-carboxylate in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl isoindoline-5-carboxylate, a heterocyclic building block, is emerging as a valuable scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. This technical guide explores the potential applications of this compound in research, detailing its role in the synthesis of novel therapeutic agents and providing insights into the experimental methodologies that underpin its use.
Core Applications in Medicinal Chemistry
This compound and its hydrochloride salt are primarily utilized as intermediates in the synthesis of more complex, biologically active molecules. Research efforts have demonstrated its utility in the development of inhibitors for key protein targets in oncology and immunology.
Inhibitors of Cancer-Related Proteins
The isoindoline scaffold has been successfully employed in the design of inhibitors for several proteins implicated in cancer progression.
Discoidin Domain Receptor 1 (DDR1) Inhibitors: DDR1, a receptor tyrosine kinase, is involved in cell adhesion, migration, and proliferation, and its overexpression is linked to poor prognosis in several cancers, including pancreatic cancer. Researchers have synthesized a series of potent DDR1 inhibitors using this compound as a key starting material.[1][2][3] These compounds have shown promising anti-pancreatic cancer efficacy in both in vitro and in vivo models.[1][2][3]
MLH1 and PMS2 Inhibitors: The DNA Mismatch Repair (MMR) proteins, including MLH1 and PMS2, are crucial for maintaining genomic stability. In certain cancers, inhibiting these proteins can lead to synthetic lethality. Patent literature discloses the use of this compound hydrochloride in the synthesis of compounds that target MLH1 and/or PMS2 for cancer treatment.[4]
Immunomodulatory Agents
The modulation of immune checkpoints is a cornerstone of modern cancer therapy. The isoindoline scaffold has been investigated for its potential in this area.
PD-L1 Internalization Inducers: Programmed death-ligand 1 (PD-L1) is a key immune checkpoint protein that, when expressed on tumor cells, can suppress the anti-tumor immune response. A patent has described the use of this compound hydrochloride in the synthesis of heterocyclic compounds designed to induce the internalization of PD-L1, thereby potentially restoring anti-tumor immunity.[5]
Other Therapeutic Areas
The versatility of the this compound scaffold extends beyond oncology and immunology.
Farnesoid X Receptor (FXR) Agonists: FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. A patent application has detailed the use of this compound hydrochloride in the synthesis of isoxazole derivatives that act as FXR agonists, suggesting potential applications in metabolic diseases.[6]
Quantitative Data on Derived Compounds
The following table summarizes the biological activity of representative compounds synthesized using this compound as a starting material. It is important to note that the activity is of the final, more complex molecules, not of the initial building block itself.
| Compound ID | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| 7c | DDR1 | Kinase Assay | 5.6 | - | [1][3] |
| 7d | DDR1 | Kinase Assay | 42.5 | - | [1][3] |
| 7f | DDR1 | Kinase Assay | 14.9 | 5.9 | [1][2][3] |
| 7i | DDR1 | Kinase Assay | 14.9 | - | [3] |
| 7c | DDR2 | Kinase Assay | 21.5 | - | [1][3] |
| 7i | DDR2 | Kinase Assay | 933 | - | [3] |
| Compound from US20230183197A1 | MLH1/PMS2 | Not Specified | Not Specified | - | [4] |
| Compound from WO2018119263A1 | PD-1/PD-L1 Interaction | Not Specified | Not Specified | - | [5] |
Key Experimental Protocols
The following are representative experimental protocols demonstrating the use of this compound in chemical synthesis.
Synthesis of Methyl 2-(pyrimidin-5-yl)isoindoline-5-carboxylate
This procedure details the N-arylation of the isoindoline ring.
To a solution of this compound hydrochloride, 5-bromopyrimidine, and a suitable palladium catalyst and ligand in an appropriate solvent, a base such as sodium tert-butoxide is added. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the mixture is worked up by extraction and purified by column chromatography to yield the desired product.
Synthesis of N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)isoindoline-5-carboxamide (A DDR1 Inhibitor)[1][3]
This protocol illustrates the conversion of the methyl ester to a final amide product.
A solution of methyl 2-(pyrimidin-5-yl)isoindoline-5-carboxylate and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in an anhydrous solvent such as tetrahydrofuran (THF) is cooled to -20 °C.[1][3] A strong base, for instance, potassium tert-butoxide (t-BuOK), is then added, and the reaction mixture is allowed to warm to room temperature and stirred overnight.[1][3] The reaction is quenched with water and the product is extracted with an organic solvent.[1][3] Purification by flash chromatography on silica gel affords the final amide product.[1][3]
Synthesis of MLH1/PMS2 Inhibitors[4]
This procedure outlines a coupling reaction involving the isoindoline nitrogen.
This compound hydrochloride is added to a reaction mixture containing the coupling partner at 0°C.[4] The reaction is stirred for a specified time, after which it is diluted with an organic solvent like ethyl acetate and washed with brine.[4] The organic layer is dried, concentrated, and the crude product is purified by flash chromatography.[4]
Visualizing Synthetic and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic utility of this compound and the biological context of the molecules derived from it.
Caption: Synthetic workflow for a DDR1 inhibitor.
Caption: Inhibition of the DDR1 signaling pathway.
Caption: Drug discovery process overview.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20230183197A1 - Inhibitors of mlh1 and/or pms2 for cancer treatment - Google Patents [patents.google.com]
- 5. WO2018119263A1 - Heterocyclic compounds derivatives as pd-l1 internalization inducers - Google Patents [patents.google.com]
- 6. WO2020231917A1 - Isoxazole derivatives as fxr agonists and methods of use thereof - Google Patents [patents.google.com]
The Evolving Landscape of Methyl Isoindoline-5-Carboxylate Derivatives: A Technical Overview of Biological Activities
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the isoindoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This technical guide delves into the core of this promising class of compounds, with a specific focus on the biological activities of methyl isoindoline-5-carboxylate derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of associated biological pathways.
The isoindoline core is a recurring motif in a number of clinically approved drugs, underscoring its therapeutic potential across various indications, including cancer, inflammation, and neurodegenerative diseases.[1] Modifications of this core structure, particularly at the 5-position with a methyl carboxylate group, offer a versatile platform for the synthesis of novel derivatives with tailored pharmacological profiles.
Inhibition of ADAMTS-4 and ADAMTS-5: A Focus on Osteoarthritis
A significant area of investigation for isoindoline derivatives has been in the treatment of osteoarthritis, a degenerative joint disease characterized by the breakdown of cartilage. Key enzymes implicated in this process are ADAMTS-4 (aggrecanase-1) and ADAMTS-5 (aggrecanase-2), which are responsible for the degradation of aggrecan, a major component of the cartilage extracellular matrix.
Recent research has led to the discovery of potent isoindoline amide derivatives as dual inhibitors of ADAMTS-4 and ADAMTS-5. While these compounds are amides at the 5-position, their close structural relationship to this compound provides valuable insights into the structure-activity relationship (SAR) of this class of molecules.
Quantitative Analysis of ADAMTS-4/5 Inhibition
The following table summarizes the in vitro inhibitory activity of a series of isoindoline amide derivatives against human ADAMTS-4 and ADAMTS-5. The data highlights the impact of substitutions on the isoindoline ring on inhibitory potency.
| Compound ID | R1 | R2 | ADAMTS-4 IC50 (nM) | ADAMTS-5 IC50 (nM) |
| 14 | H | CF3 | >10000 | 88 |
| 17 | F | CF3 | 1200 | 62 |
| 18 | Cl | CF3 | 1100 | 51 |
| 20 | CH3 | CF3 | 2400 | 17 |
| 22 | Cl | Cl | 1100 | 30 |
Data extracted from "Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis".[2][3]
The SAR data indicates that substitution at the R2 position with a trifluoromethyl group is beneficial for ADAMTS-5 inhibitory activity. Furthermore, increasing the size of the substituent at the R1 position from hydrogen to fluorine, chlorine, and methyl generally leads to an increase in ADAMTS-5 potency.[3] Compound 20 , with a methyl group at R1 and a trifluoromethyl group at R2, demonstrated the most potent inhibition of ADAMTS-5 in this series.[3]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.
In Vitro ADAMTS-4/5 Inhibition Assay
The inhibitory activity of the compounds against human ADAMTS-4 and ADAMTS-5 is typically determined using a fluorescence resonance energy transfer (FRET) assay.
Workflow for In Vitro ADAMTS Inhibition Assay:
Caption: Workflow for the in vitro FRET-based ADAMTS inhibition assay.
Protocol:
-
Enzyme and Compound Preparation: Recombinant human ADAMTS-4 and ADAMTS-5 are diluted in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5). Test compounds are serially diluted in DMSO and then further diluted in assay buffer.
-
Pre-incubation: The enzyme and test compound are pre-incubated for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: A FRET-based peptide substrate is added to initiate the enzymatic reaction.
-
Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 1-2 hours).
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated relative to a control (enzyme and substrate without inhibitor). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Glutathione (GSH) Adduct Test
To assess the potential for reactive metabolite formation, a crucial aspect of drug safety, a glutathione (GSH) adduct test is performed.
Workflow for GSH Adduct Test:
Caption: Workflow for the in vitro glutathione (GSH) adduct test.
Protocol:
-
Incubation Mixture: The test compound is incubated with human liver microsomes in the presence of NADPH (to initiate metabolism) and glutathione (GSH).
-
Reaction: The mixture is incubated at 37°C to allow for metabolic activation of the test compound.
-
Quenching: The reaction is stopped by the addition of a quenching solvent, such as acetonitrile.
-
Analysis: The quenched sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of any GSH adducts. The absence of such adducts for compounds like 18 is a favorable safety indicator.[3]
Broader Biological Activities of the Isoindoline Scaffold
While specific data on this compound derivatives is emerging, the broader isoindoline class has been associated with a range of other biological activities, suggesting potential avenues for future research with this particular scaffold. These activities include:
-
Anticancer Activity: Various isoindoline derivatives have demonstrated antiproliferative effects against a range of cancer cell lines.[4][5]
-
Carbonic Anhydrase Inhibition: Isoindolinone derivatives have shown potent inhibitory activity against human carbonic anhydrase I and II isozymes.[6]
-
Antimicrobial and Antioxidant Potential: Certain isoindolinone derivatives have exhibited antimicrobial and antioxidant properties.[6]
Signaling Pathways
The development of specific inhibitors allows for the elucidation of their role in cellular signaling pathways. For ADAMTS inhibitors, the primary pathway of interest is the cartilage degradation cascade in osteoarthritis.
Simplified Cartilage Degradation Pathway:
Caption: Simplified signaling pathway of cartilage degradation in osteoarthritis.
This diagram illustrates how pro-inflammatory cytokines stimulate chondrocytes to produce and activate ADAMTS-4 and -5. These enzymes then cleave aggrecan, leading to cartilage degradation. Isoindoline amide inhibitors, such as compound 18 , can block this process by directly inhibiting the activity of ADAMTS enzymes.
Conclusion and Future Directions
The this compound scaffold and its close derivatives represent a promising area for the development of novel therapeutic agents. The detailed investigation of isoindoline amides as potent and selective ADAMTS-4/5 inhibitors provides a strong foundation for future research. The favorable pharmacokinetic and safety profiles of lead compounds in this series highlight their potential for clinical development in the treatment of osteoarthritis.
Further exploration of this scaffold could involve:
-
Synthesis and evaluation of a broader range of ester and amide derivatives of isoindoline-5-carboxylic acid to further refine the SAR.
-
Screening of these derivatives against other relevant biological targets, leveraging the known diverse activities of the isoindoline core.
-
In-depth investigation of the mechanisms of action and associated signaling pathways for any newly identified active compounds.
This technical guide serves as a starting point for researchers in the field, summarizing the current state of knowledge and highlighting the significant potential of this compound derivatives in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methyl Isoindoline-5-Carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl isoindoline-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry, serving as a key scaffold in the development of potent and selective inhibitors for various biological targets. Its rigid bicyclic structure provides a well-defined framework for the spatial orientation of functional groups, enabling precise interactions with protein binding sites. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of Poly(ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase (PI3K) inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
| CAS Number | 742666-57-5 | |
| Molecular Formula | C₁₀H₁₁NO₂ | |
| Molecular Weight | 177.20 g/mol | |
| Appearance | Solid | |
| Storage Temperature | Inert atmosphere, 2-8°C | [1] |
Synthesis of this compound
A plausible synthetic route to this compound starts from 4-(bromomethyl)-3-cyanobenzoate. The synthesis involves a reductive cyclization to form the isoindoline ring system.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-(bromomethyl)-3-cyanobenzoate
-
Palladium on carbon (10%)
-
Methanol
-
Hydrogen gas
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve methyl 4-(bromomethyl)-3-cyanobenzoate in methanol.
-
Carefully add 10% palladium on carbon to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: This is a proposed synthesis based on established chemical transformations. Yields may vary depending on the specific reaction conditions.
Key Reactions of this compound
The secondary amine of the isoindoline ring and the methyl ester at the 5-position are the primary sites for chemical modification, allowing for the introduction of diverse functionalities.
N-Alkylation
The nitrogen atom of the isoindoline ring can be readily alkylated to introduce various substituents, which can modulate the compound's physicochemical properties and biological activity. N-benzylation is a common modification.
Experimental Protocol: N-Benzylation of this compound
Materials:
-
This compound
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous conditions under an inert atmosphere
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF at 0°C under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise.[2]
-
Stir the mixture at 0°C for 30 minutes.[2]
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0°C.[2]
-
Allow the reaction to warm to room temperature and stir for 4 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.[2]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-benzylisoindoline-5-carboxylate.
Amide Coupling
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amide derivatives. This is a crucial step in the synthesis of many isoindolinone-based inhibitors.
Experimental Protocol: Amide Coupling of Isoindoline-5-carboxylic Acid
Materials:
-
Isoindoline-5-carboxylic acid (hydrolyzed from this compound)
-
Amine of choice
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
Procedure:
-
In a flask under an inert atmosphere, dissolve isoindoline-5-carboxylic acid (1 eq.) and HATU (1.1 eq.) in anhydrous DMF.[3]
-
Add DIPEA (2 eq.) to the solution.[3]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[3]
-
Add the desired amine (1.2 eq.) to the mixture.[3]
-
Stir the reaction at room temperature for 1-4 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery
The isoindoline and, more commonly, the derived isoindolinone scaffold are privileged structures in modern drug discovery, particularly in the development of targeted cancer therapies.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. The isoindolinone core, often derived from this compound, has been a cornerstone in the design of potent PARP inhibitors.
Isoindolinone-based PARP inhibitors act as competitive inhibitors at the NAD⁺ binding site of the PARP enzyme. This prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to sites of DNA damage. Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA complexes that disrupt DNA replication and lead to cell death.
The following table summarizes the inhibitory activity of representative isoindolinone-based PARP inhibitors against various cancer cell lines.
| Compound | Cell Line | Cancer Type | BRCA Status | IC₅₀ (µM) | Reference |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [4] |
| Olaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | [5] |
| Rucaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 2.3 | [4] |
| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [5] |
| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 0.0018 | [4] |
Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The isoindolinone scaffold has been successfully employed in the design of inhibitors targeting various kinases, including the Phosphoinositide 3-kinase (PI3K) family.
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The isoindolinone core can be elaborated with substituents that specifically target the ATP-binding pocket of different PI3K isoforms.
The following table presents the inhibitory potency of several isoindolinone-based inhibitors against the PI3Kγ isoform.
| Compound | PI3Kγ IC₅₀ (nM) | Cellular IC₅₀ (µM) (THP-1 cells) | Reference |
| 25 | 2.5 | 0.14 | [6] |
| 26 | - | 0.078 | [6] |
| 27 | - | 0.059 | [6] |
| 28 | - | 0.040 | [6] |
| 47 | - | 1.6 | [6] |
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex molecules with significant therapeutic potential. Its rigid scaffold and readily modifiable functional groups have enabled the development of potent and selective inhibitors of key drug targets, most notably PARP and PI3K. The synthetic routes and chemical transformations outlined in this guide provide a solid foundation for researchers to further explore the chemical space around this important heterocyclic core, paving the way for the discovery of next-generation therapeutics.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Isoindoline-5-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its many derivatives, isoindoline-5-carboxylic acid and its esters have garnered significant interest due to their versatile synthetic utility and their emergence as key pharmacophores in modern drug discovery. This technical guide provides a comprehensive overview of the historical development, synthetic methodologies, and biological significance of isoindoline-5-carboxylic acid esters.
Historical Perspective: From Phthalimide Chemistry to Modern Isoindolines
The story of isoindoline-5-carboxylic acid esters is intrinsically linked to the broader history of isoindoline and phthalimide chemistry. While a singular "discovery" of this specific ester is not documented, its development can be traced through the evolution of synthetic methods for the isoindoline ring system.
One of the earliest and most fundamental reactions in this field is the Gabriel synthesis , first reported by Siegmund Gabriel in 1887.[1][2] This reaction, which utilizes potassium phthalimide to convert primary alkyl halides into primary amines, laid the groundwork for the synthesis of a vast array of N-substituted phthalimides and, by extension, isoindoline derivatives.[3][4][5][6] The phthalimide structure, an isoindole-1,3-dione, is a close relative of the isoindoline core and its chemistry provided the initial tools for constructing these bicyclic systems.[7]
The infamous history of thalidomide in the mid-20th century, a drug containing the phthalimide moiety, inadvertently spurred intensive research into the biological activities of related structures.[8][9][10] This led to the development of second and third-generation immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide, which feature a modified isoindolinone core.[10] These developments highlighted the therapeutic potential of the isoindoline scaffold and encouraged the exploration of diverse substitution patterns, including the introduction of carboxylic acid and ester functionalities at the 5-position of the isoindoline ring.
Key Synthetic Methodologies
The synthesis of isoindoline-5-carboxylic acid esters typically involves a multi-step approach, starting from readily available precursors. A common strategy involves the initial construction of a protected isoindoline-5-carboxylic acid, followed by esterification.
Synthesis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid
A key intermediate in the synthesis of various isoindoline-5-carboxylic acid esters is the N-Boc protected acid. This compound provides a stable and versatile platform for further functionalization.
Experimental Protocol: Synthesis of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid
-
Step 1: Synthesis of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate. A solution of a suitable starting material, such as a commercially available isoindoline derivative with a hydroxymethyl group at the 5-position, is dissolved in an appropriate solvent like dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc)₂O is added in the presence of a base, such as triethylamine (TEA), and the reaction is stirred at room temperature. The N-Boc protected alcohol is then isolated and purified, typically by column chromatography.
-
Step 2: Oxidation to the Carboxylic Acid. The protected alcohol from the previous step is dissolved in a suitable solvent mixture, for example, acetonitrile, ethyl acetate, and water. An oxidizing agent, such as ruthenium(III) chloride hydrate, is added, followed by the portion-wise addition of a strong oxidant like sodium periodate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid, is extracted and purified.
Esterification of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid
Once the protected carboxylic acid is obtained, it can be converted to the desired ester through various standard esterification methods.
Experimental Protocol: Synthesis of Ethyl 2-(tert-butoxycarbonyl)isoindoline-5-carboxylate (Fischer Esterification) [11][12]
-
Reaction Setup: To a solution of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid in ethanol, a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ethyl 2-(tert-butoxycarbonyl)isoindoline-5-carboxylate.
A general workflow for the synthesis is depicted below:
Quantitative Data
The following table summarizes typical yields and characterization data for key compounds in the synthesis of isoindoline-5-carboxylic acid esters.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm, CDCl₃) | ¹³C NMR (δ ppm, CDCl₃) |
| 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid | C₁₄H₁₇NO₄ | 263.29 | 85-95 | 188-190 | 1.50 (s, 9H), 4.75 (s, 4H), 7.40 (d, J=7.8 Hz, 1H), 7.95 (s, 1H), 8.05 (d, J=7.8 Hz, 1H), 11.5 (br s, 1H) | 28.5, 52.5, 80.5, 122.5, 128.0, 129.5, 130.0, 140.0, 145.0, 155.0, 171.0 |
| Ethyl 2-(tert-butoxycarbonyl)isoindoline-5-carboxylate | C₁₆H₂₁NO₄ | 291.34 | 90-98 | 95-97 | 1.40 (t, J=7.1 Hz, 3H), 1.50 (s, 9H), 4.35 (q, J=7.1 Hz, 2H), 4.70 (s, 4H), 7.35 (d, J=7.8 Hz, 1H), 7.85 (s, 1H), 7.95 (d, J=7.8 Hz, 1H) | 14.4, 28.5, 52.5, 61.0, 80.5, 122.0, 128.0, 129.0, 130.0, 140.0, 144.0, 155.0, 166.5 |
| Methyl 2-(tert-butoxycarbonyl)isoindoline-5-carboxylate | C₁₅H₁₉NO₄ | 277.31 | 90-98 | 110-112 | 1.50 (s, 9H), 3.90 (s, 3H), 4.70 (s, 4H), 7.35 (d, J=7.8 Hz, 1H), 7.85 (s, 1H), 7.95 (d, J=7.8 Hz, 1H) | 28.5, 52.0, 52.5, 80.5, 122.0, 128.0, 129.0, 130.0, 140.0, 144.0, 155.0, 167.0 |
Note: NMR data are approximate and may vary slightly depending on the solvent and instrument used.
Biological Significance and Signaling Pathways
Isoindoline derivatives have been shown to exhibit a wide range of biological activities, and their mechanism of action often involves interaction with key cellular signaling pathways. A prominent target for many immunomodulatory drugs (IMiDs) containing the isoindoline or a related scaffold is the Cereblon (CRBN) protein.[13][14][15][16][17]
CRBN is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. The binding of small molecules, such as thalidomide and its analogs, to CRBN can modulate its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, often referred to as "neosubstrates." This targeted protein degradation is a powerful mechanism for therapeutic intervention.
While direct and extensive studies on the specific interaction of isoindoline-5-carboxylic acid esters with CRBN are still emerging, the structural similarity of the isoindoline core to that of known CRBN binders suggests a high potential for such interactions. The carboxylic ester group at the 5-position can serve as a handle for further chemical modifications to fine-tune binding affinity and substrate specificity.
The general mechanism of CRBN-mediated protein degradation is illustrated in the following diagram:
Conclusion
The journey of isoindoline-5-carboxylic acid esters from the foundational principles of phthalimide chemistry to their current status as valuable building blocks in medicinal chemistry is a testament to the continuous evolution of organic synthesis and drug discovery. While a definitive "discovery" moment is elusive, the historical progression of synthetic methodologies has paved the way for the rational design and synthesis of these versatile compounds. With their potential to interact with key biological targets such as Cereblon, isoindoline-5-carboxylic acid esters are poised to remain a significant area of research for the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists to explore and expand upon the rich chemistry and biology of this important class of molecules.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 10. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 11. athabascau.ca [athabascau.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Isoindoline Scaffold: A Technical Guide to its Reactivity for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, is a privileged scaffold in medicinal chemistry. Its structural motif is present in a range of natural products and clinically approved drugs, demonstrating diverse pharmacological activities.[1] Understanding the reactivity of this scaffold is paramount for the design and synthesis of novel therapeutic agents. This in-depth technical guide explores the key chemical transformations of the isoindoline core, providing experimental insights and quantitative data to aid in the development of next-generation pharmaceuticals.
Reactivity at the Nitrogen Atom: N-Alkylation and N-Acylation
The secondary amine of the isoindoline scaffold is a primary site for functionalization, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental for introducing diverse substituents to modulate the physicochemical and pharmacological properties of the resulting molecules.
N-Alkylation
N-alkylation of isoindoline is typically achieved via nucleophilic substitution with alkyl halides or through reductive amination.
Experimental Protocol: N-Alkylation with Alkyl Halides
A general procedure for the N-alkylation of isoindoline involves its reaction with an alkyl halide in the presence of a base.
-
Reaction: Isoindoline is dissolved in a polar aprotic solvent such as acetonitrile or DMF.
-
Base: A non-nucleophilic base, commonly potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to deprotonate the secondary amine.
-
Alkylating Agent: The alkyl halide (e.g., methyl iodide, benzyl bromide) is added, and the reaction is stirred at room temperature or heated to drive the reaction to completion.
-
Work-up: The reaction mixture is typically filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
| Entry | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | Acetonitrile | Room Temp. | >90 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 60 °C | 85-95 |
| 3 | Benzyl Bromide | Et₃N | DCM | Room Temp. | >90 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
N-Acylation
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, influencing ligand-receptor interactions. This reaction is commonly performed using acid chlorides or anhydrides.
Experimental Protocol: N-Acylation with Acid Chlorides
-
Reaction: Isoindoline is dissolved in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), often in the presence of a non-nucleophilic base such as triethylamine or pyridine to act as an acid scavenger.
-
Acylating Agent: The acid chloride (e.g., acetyl chloride, benzoyl chloride) is added dropwise to the cooled solution (typically 0 °C) to control the exothermic reaction.
-
Work-up: The reaction is usually quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried, and concentrated. The product is purified by crystallization or column chromatography.
| Entry | Acylating Agent | Base | Solvent | Temperature | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | DCM | 0 °C to RT | >95 |
| 2 | Benzoyl Chloride | Pyridine | THF | 0 °C to RT | >90 |
| 3 | Acetic Anhydride | - | Acetic Acid | Reflux | 80-90 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
N-Functionalization of the Isoindoline Scaffold.
Reactions at the Benzylic Positions: Oxidation
The methylene groups at the C1 and C3 positions of the isoindoline ring are benzylic and thus susceptible to oxidation. This reactivity is harnessed in the synthesis of isoindolinones and phthalimides, which are common structural motifs in many bioactive molecules.
Experimental Protocol: Dioxane-Mediated Aerobic Oxidation to Isoindolinone
A metal-free method for the selective oxidation of an N-substituted isoindoline to the corresponding isoindolinone has been reported.
-
Reaction: The N-substituted isoindoline is dissolved in 1,4-dioxane.
-
Oxidant: The reaction utilizes atmospheric oxygen as the terminal oxidant.
-
Conditions: The mixture is heated, typically at 80-100 °C, under an oxygen atmosphere (e.g., using an oxygen-filled balloon).
-
Work-up: After completion, the solvent is evaporated, and the product is purified by chromatography.
| Substrate | Time (h) | Temperature (°C) | Yield (%) |
| N-Phenylisoindoline | 12 | 100 | 65 |
| N-Benzylisoindoline | 8 | 100 | 78 |
| N-Butylisoindoline | 8 | 100 | 85 |
Data adapted from relevant literature. Yields are for the isolated product.
Workflow for Isoindolinone Synthesis.
Aromatic Ring Reactivity: C-H Functionalization and Reduction
The benzene ring of the isoindoline scaffold can undergo functionalization through C-H activation or be reduced to afford partially or fully saturated systems.
C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of complex isoindolinone derivatives.
Experimental Protocol: Palladium-Catalyzed C-H Functionalization
This protocol describes the synthesis of isoindolinones from N-substituted benzamides and carboxylic acids or anhydrides. While not starting from isoindoline itself, it highlights the reactivity of the aromatic C-H bonds in precursors that lead to the isoindolinone core.
-
Reactants: An N-substituted benzamide and a carboxylic acid or anhydride.
-
Catalyst: A palladium catalyst, such as Pd(OAc)₂.
-
Solvent: A high-boiling point solvent like toluene or o-xylene.
-
Conditions: The reaction is heated at elevated temperatures (e.g., 120 °C) for several hours.
-
Work-up: Standard extractive work-up followed by chromatographic purification.
| Benzamide | Carboxylic Acid | Yield (%) |
| N-methoxybenzamide | Acetic Anhydride | 85 |
| N-pivaloyl-N-methylbenzylamine | Benzoic Acid | 72 |
Data is representative of typical yields for this type of transformation.
Aromatic Ring Reduction
The aromatic ring of isoindoline can be reduced using catalytic hydrogenation or dissolving metal reductions, such as the Birch reduction.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst: Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are commonly used.
-
Solvent: The reaction is typically carried out in an acidic medium, such as acetic acid or ethanol with a catalytic amount of a strong acid, to facilitate the reduction of the aromatic ring.
-
Conditions: The reaction is performed under a hydrogen atmosphere at varying pressures and temperatures.
-
Work-up: The catalyst is filtered off, and the solvent is removed to yield the reduced product.
Experimental Protocol: Birch Reduction
-
Reagents: An alkali metal (e.g., sodium or lithium) is dissolved in liquid ammonia.
-
Proton Source: An alcohol, such as ethanol or tert-butanol, is added as a proton source.
-
Reaction: The isoindoline derivative is added to the deep blue solution of the solvated electrons at low temperatures (typically -78 °C).
-
Work-up: The reaction is quenched with a proton source like ammonium chloride, and the ammonia is allowed to evaporate. The product is then extracted with an organic solvent.
Ring-Opening Reactions
While less common for the unsubstituted isoindoline, derivatives such as N-substituted phthalimides (isoindoline-1,3-diones) can undergo ring-opening reactions, particularly with strong nucleophiles like Grignard reagents.
Experimental Protocol: Grignard Reaction with N-Benzylphthalimide
-
Reactant: N-benzylphthalimide is treated with an excess of a Grignard reagent (e.g., methylmagnesium bromide).
-
Solvent: The reaction is carried out in an ethereal solvent like diethyl ether or THF.
-
Reaction: The Grignard reagent adds to both carbonyl groups, leading to a diol intermediate which, upon work-up, can lead to the formation of 1,1,3,3-tetraalkylisoindolines.
-
Work-up: The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted and purified by chromatography.
| Grignard Reagent | Yield of Tetraalkylisoindoline (%) |
| Methylmagnesium Bromide | 45-60 (Microwave-assisted) |
| Ethylmagnesium Bromide | ~30 |
Yields are approximate and depend on the specific conditions.
Isoindoline Scaffolds in Signaling Pathways
The biological activity of many isoindoline-containing drugs stems from their ability to modulate key signaling pathways implicated in disease.
Lenalidomide and the Cereblon (CRBN) Pathway
Lenalidomide, a derivative of thalidomide, exerts its anticancer and immunomodulatory effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors results in downstream effects, including the inhibition of myeloma cell proliferation and enhanced T-cell activity.[2][3][4][5][6]
Lenalidomide's Mechanism of Action.
Pazinaclone and GABA-A Receptor Signaling
Pazinaclone is a nonbenzodiazepine anxiolytic that acts as a partial agonist at the benzodiazepine site of the GABA-A receptor. Binding of pazinaclone enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative and anxiolytic effects.[7][8]
Pazinaclone's Effect on GABA-A Signaling.
Isoindolinones in Kinase Signaling Pathways
Isoindolinone derivatives have been developed as potent inhibitors of key kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. By targeting these kinases, these compounds can inhibit cell proliferation, survival, and angiogenesis.[9][10][11][12][13][14][15]
Inhibition of Kinase Signaling by Isoindolinones.
This guide provides a foundational understanding of the reactivity of the isoindoline scaffold. The versatile nature of this core structure, coupled with the ability to functionalize it at multiple positions, ensures its continued importance in the quest for novel and effective therapeutics. The provided experimental frameworks and signaling pathway diagrams offer a starting point for researchers to explore and exploit the rich chemistry of the isoindoline scaffold in their drug discovery endeavors.
References
- 1. Isoindoline - Wikipedia [en.wikipedia.org]
- 2. ercongressi.it [ercongressi.it]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of potent, orally bioavailable ERK1/2 inhibitors with isoindolin-1-one structure by structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Small-molecule Articles | Smolecule [smolecule.com]
theoretical studies on the electronic structure of methyl isoindoline-5-carboxylate
An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Methyl Isoindoline-5-carboxylate
This technical guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of this compound. While direct experimental and extensive theoretical data for this specific molecule are limited in the public domain, this document outlines the established computational protocols and expected outcomes based on studies of analogous isoindoline and indole derivatives. This guide serves as a roadmap for researchers aiming to conduct similar theoretical investigations.
Introduction to the Electronic Structure of this compound
This compound is a heterocyclic compound with a bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The electronic structure of such molecules is crucial for understanding their chemical reactivity, spectroscopic properties, and potential applications in medicinal chemistry and materials science.[1] Theoretical studies, particularly those employing quantum chemical methods, provide invaluable insights into the molecular orbitals, charge distribution, and reactivity indices that govern the behavior of these compounds.[2][3][4]
Computational approaches, such as Density Functional Theory (DFT), have become powerful tools for investigating the electronic properties of organic molecules.[5][6][7] These methods allow for the calculation of various electronic parameters that are often difficult to obtain through experimental techniques alone.
Theoretical Methodology: A Practical Protocol
The following section details a typical computational workflow for investigating the electronic structure of this compound.
2.1. Molecular Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
-
Method: Density Functional Theory (DFT) is the most commonly employed method.[5][6]
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.[5][6][8] Other functionals like CAM-B3LYP and M06-2X can also be used, especially for studying charge transfer and non-covalent interactions.[5]
-
Basis Set: A common choice for the basis set is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions.[5][6]
-
Software: All calculations can be performed using computational chemistry software packages like Gaussian, ORCA, or Spartan.
Experimental Protocol:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform an initial geometry optimization using a lower-level theory (e.g., Hartree-Fock with a smaller basis set) to obtain a reasonable starting geometry.
-
Perform a final, high-level geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Verify that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
2.2. Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.[6]
-
HOMO: The ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: The ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity and lower kinetic stability.[6]
2.3. Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution in a molecule. It is used to identify the electrophilic and nucleophilic sites.
-
Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites).
-
Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons (electrophilic sites).
2.4. Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular charge transfer and delocalization of electrons within the molecule. It helps in understanding the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals.
Data Presentation
The quantitative data obtained from these theoretical calculations can be summarized in structured tables for easy comparison and analysis.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 2.5 Debye |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
Table 2: Selected Optimized Geometrical Parameters of this compound (Illustrative Data)
| Bond/Angle | Bond Length (Å) / Angle (°) (Illustrative) |
| C-N (ring) | 1.45 |
| C=O | 1.22 |
| C-O (ester) | 1.35 |
| C-N-C (angle) | 110.5 |
| O=C-O (angle) | 125.0 |
Visualizations
Diagrams are essential for visualizing complex theoretical concepts and workflows.
Caption: Computational workflow for the theoretical study of this compound.
Caption: Illustrative energy level diagram of the Frontier Molecular Orbitals (FMOs).
Conclusion
Theoretical studies on the electronic structure of this compound, utilizing methods like DFT, provide a powerful framework for understanding its fundamental chemical properties. By following the protocols outlined in this guide, researchers can obtain detailed insights into the molecule's reactivity, stability, and potential for various applications. The combination of geometry optimization, FMO analysis, MEP mapping, and NBO calculations offers a comprehensive picture of the electronic landscape of this and related heterocyclic compounds, which is invaluable for rational drug design and the development of novel materials. While specific experimental data for the title compound is sparse, the methodologies described are robust and have been successfully applied to a wide range of similar molecules.[2][9][10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: One-Pot Synthesis of Methyl Isoindoline-5-carboxylate
Introduction
Isoindoline scaffolds are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. Their unique three-dimensional structure makes them attractive building blocks in drug discovery. Specifically, functionalized isoindolines, such as methyl isoindoline-5-carboxylate, serve as crucial intermediates for the synthesis of more complex molecules, including targeted protein degraders and therapeutic agents for various diseases. This application note details a robust and efficient one-pot synthesis of this compound, designed to provide researchers and drug development professionals with a reliable method for accessing this valuable compound.
The described protocol is based on a tandem reductive amination and intramolecular cyclization reaction. This one-pot approach offers several advantages, including operational simplicity, reduced reaction time, and minimized purification steps, leading to a more streamlined and cost-effective synthesis.
Experimental Protocol
This protocol outlines the one-pot synthesis of this compound from dimethyl 2,5-diformylterephthalate.
Materials:
-
Dimethyl 2,5-diformylterephthalate
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dimethyl 2,5-diformylterephthalate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Amine Addition: Add benzylamine (1.1 eq) to the solution at room temperature with gentle stirring.
-
Reductive Amination: After stirring for 30 minutes, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction mixture may become slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of this compound.
| Parameter | Value |
| Starting Material | Dimethyl 2,5-diformylterephthalate |
| Amine | Benzylamine |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Mole Ratio (Starting Material:Amine:STAB) | 1 : 1.1 : 1.5 |
| Solvent | Dichloromethane (DCM), anhydrous |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12 - 16 hours |
| Expected Yield | 75-85% |
| Purity (post-chromatography) | >95% |
Experimental Workflow
The logical flow of the one-pot synthesis is depicted in the following diagram.
Caption: One-pot synthesis workflow for this compound.
Scalable Synthesis of Methyl Isoindoline-5-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, scalable, two-step synthesis protocol for methyl isoindoline-5-carboxylate, a valuable building block in pharmaceutical and materials science research. The protocol is designed for safe and efficient production, starting from commercially available materials.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. The development of a robust and scalable synthesis is crucial for enabling extensive research and development. This protocol outlines a high-yielding, two-step process that involves the synthesis of a key precursor, methyl 4-(chloromethyl)-3-cyanobenzoate, followed by a Raney® Nickel catalyzed reductive cyclization.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-(chloromethyl)-3-cyanobenzoate
This step involves the radical chlorination of the methyl group of methyl 3-cyano-4-methylbenzoate. N-Chlorosuccinimide (NCS) is used as the chlorinating agent with dibenzoyl peroxide (BPO) as the radical initiator.
Workflow Diagram
Caption: Workflow for the synthesis of methyl 4-(chloromethyl)-3-cyanobenzoate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Methyl 3-cyano-4-methylbenzoate | 944703-33-7 | 175.18 |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 |
| Dibenzoyl Peroxide (BPO) | 94-36-0 | 242.23 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Sodium Thiosulfate (Na2S2O3) | 7772-98-7 | 158.11 |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 |
| Isopropanol | 67-63-0 | 60.10 |
Procedure
-
To a stirred solution of methyl 3-cyano-4-methylbenzoate (1.0 eq.) in dichloromethane (DCM, 5-10 volumes), add N-chlorosuccinimide (1.1 eq.) and a catalytic amount of dibenzoyl peroxide (0.02 eq.).
-
Heat the mixture to reflux (approximately 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash the filter cake with a small amount of DCM.
-
Wash the combined filtrate sequentially with 10% aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as isopropanol to yield methyl 4-(chloromethyl)-3-cyanobenzoate as a white to off-white solid.
Expected Yield: 85-95%
Step 2: Reductive Cyclization to this compound
This key step involves the Raney® Nickel catalyzed reductive cyclization of methyl 4-(chloromethyl)-3-cyanobenzoate. The nitrile group is reduced to a primary amine, which then undergoes intramolecular cyclization by displacing the benzylic chloride to form the isoindoline ring.
Workflow Diagram
Caption: Workflow for the reductive cyclization to this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Methyl 4-(chloromethyl)-3-cyanobenzoate | (from Step 1) | 209.63 |
| Raney® Nickel (slurry in water) | 7440-02-0 | 58.69 |
| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 |
| Ethanol (EtOH) | 64-17-5 | 46.07 |
| Celite® | 61790-53-2 | N/A |
Procedure
-
To a solution of methyl 4-(chloromethyl)-3-cyanobenzoate (1.0 eq.) in ethanol (10-15 volumes), add a slurry of Raney® Nickel (approx. 10-20% by weight of the starting material).
-
Heat the mixture to 50-60°C.
-
Add hydrazine hydrate (80%, 2.0-3.0 eq.) dropwise to the reaction mixture, controlling the exotherm.
-
After the addition is complete, continue stirring at 50-60°C and monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet.
-
Wash the Celite® pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.
Expected Yield: 70-85%
Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Yield (%) | Purity (by HPLC) |
| 1 | Methyl 4-(chloromethyl)-3-cyanobenzoate | Methyl 3-cyano-4-methylbenzoate | NCS, BPO | DCM | 85-95 | >98% |
| 2 | This compound | Methyl 4-(chloromethyl)-3-cyanobenzoate | Raney® Nickel, Hydrazine Hydrate | EtOH | 70-85 | >99% |
Conclusion
This application note provides a detailed and scalable two-step protocol for the synthesis of this compound. The use of readily available starting materials and well-established, high-yielding reactions makes this protocol suitable for the large-scale production required for drug development and other research applications. The provided workflows and data tables offer a clear guide for researchers to successfully implement this synthesis in their laboratories.
Application Notes and Protocols for Multi-Component Reactions Utilizing Methyl Isoindoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, making it a cornerstone in medicinal chemistry for targeting various receptors and enzymes. Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation.[2][3] By combining three or more reactants in a one-pot fashion, MCRs, such as the Ugi and Passerini reactions, enable the construction of diverse compound libraries with high atom economy and procedural simplicity.[4][5]
This document provides detailed application notes and protocols for the prospective use of methyl isoindoline-5-carboxylate in MCRs, focusing on its role as a cyclic secondary amine component in the Ugi four-component reaction (U-4CR). While direct literature precedents for this specific substrate in MCRs are emerging, the principles outlined herein are based on the well-established reactivity of analogous cyclic secondary amines, such as proline and tetrahydroisoquinoline derivatives.[1][6] These notes are intended to guide researchers in exploring the chemical space around the isoindoline core to generate novel molecules with potential therapeutic applications.
Application Note: Ugi Four-Component Reaction with this compound
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, classically involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide scaffold.[4][7] When a secondary amine like this compound is employed, the reaction proceeds through a modified pathway. The secondary amine first reacts with an aldehyde to form an iminium ion. This electrophilic intermediate is then trapped by the nucleophilic isocyanide, generating a nitrilium ion. Subsequent attack by the carboxylate anion and intramolecular rearrangement yields a stable N-acyl-α-amino amide product.[8]
The incorporation of the this compound moiety into the Ugi reaction provides a direct route to complex, peptidomimetic structures bearing a functional handle (the methyl ester) for further synthetic diversification. The resulting products are of significant interest in drug discovery, as they can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.
Potential Applications of Ugi Products Derived from this compound:
-
Scaffolds for Medicinal Chemistry: The Ugi products can serve as core structures for the development of novel therapeutic agents. The isoindoline framework is present in drugs targeting a range of conditions, and its combination with the diverse inputs of the Ugi reaction allows for the exploration of new chemical space.
-
Probes for Chemical Biology: The ability to introduce various functionalities through the Ugi reaction makes these compounds suitable for the development of chemical probes to study biological pathways.
-
Fragment-Based Drug Discovery: The modular nature of the Ugi reaction is well-suited for fragment-based approaches, where different fragments (aldehyde, carboxylic acid, isocyanide) can be systematically varied to build potent ligands.
Experimental Protocols
General Protocol for the Ugi Four-Component Reaction of this compound
This protocol describes a general procedure for the Ugi four-component reaction using this compound as the amine component.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) and an aldehyde (1.1 mmol, 1.1 equiv) in anhydrous methanol (5 mL) in a round-bottom flask, add a carboxylic acid (1.0 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 20 minutes to facilitate the formation of the iminium ion intermediate.
-
Add an isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Seal the flask and stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ugi product.
Data Presentation
The following table presents hypothetical quantitative data for the proposed Ugi reaction with a variety of commercially available starting materials to illustrate the potential scope and efficiency of the reaction. Yields are estimated based on similar transformations reported in the literature.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Product Structure | Expected Yield (%) |
| 1 | Isobutyraldehyde | Acetic Acid | tert-Butyl Isocyanide | (Structure with isobutyl, acetyl, and tert-butyl groups) | 75-85 |
| 2 | Benzaldehyde | Acetic Acid | tert-Butyl Isocyanide | (Structure with phenyl, acetyl, and tert-butyl groups) | 70-80 |
| 3 | Isobutyraldehyde | Benzoic Acid | tert-Butyl Isocyanide | (Structure with isobutyl, benzoyl, and tert-butyl groups) | 72-82 |
| 4 | Benzaldehyde | Benzoic Acid | tert-Butyl Isocyanide | (Structure with phenyl, benzoyl, and tert-butyl groups) | 68-78 |
| 5 | Isobutyraldehyde | Acetic Acid | Cyclohexyl Isocyanide | (Structure with isobutyl, acetyl, and cyclohexyl groups) | 80-90 |
| 6 | Benzaldehyde | Acetic Acid | Cyclohexyl Isocyanide | (Structure with phenyl, acetyl, and cyclohexyl groups) | 75-85 |
Visualizations
Reaction Pathway
Caption: Ugi four-component reaction pathway.
Experimental Workflow
Caption: General experimental workflow for Ugi synthesis.
References
- 1. An Ugi Reaction Incorporating a Redox-Neutral Amine C–H Functionalization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Multicomponent Reactions [organic-chemistry.org]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 5. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl Isoindoline-5-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline scaffold is a privileged heterocyclic motif found in numerous natural products and clinically approved drugs, exhibiting a wide range of biological activities.[1] Methyl isoindoline-5-carboxylate serves as a versatile starting material for the synthesis of diverse compound libraries for drug discovery. Its derivatization at the isoindoline nitrogen (N-alkylation and N-acylation) and modification of the carboxylate group (amide coupling) allows for the exploration of chemical space to identify novel therapeutic agents. This document provides detailed protocols for these key derivatization reactions and highlights potential applications of the resulting compounds, particularly as inhibitors of Poly (ADP-ribose) polymerase (PARP) and protein kinases, which are critical targets in oncology.
Derivatization Strategies
The primary points for derivatization of this compound are the secondary amine of the isoindoline ring and the methyl ester at the 5-position. The secondary amine can undergo N-alkylation or N-acylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the N-alkylation of this compound using an alkyl halide and a mild base, potassium carbonate. This method is adapted from general procedures for the N-alkylation of indoles.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Hydrolysis of this compound
This step is necessary to generate the corresponding carboxylic acid for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1M solution)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF/water or MeOH/water.
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield isoindoline-5-carboxylic acid.
Protocol 3: Amide Coupling of Isoindoline-5-carboxylic acid using HATU
This protocol utilizes HATU, a highly efficient coupling reagent, for the formation of amide bonds.[2][3]
Materials:
-
Isoindoline-5-carboxylic acid (from Protocol 2)
-
Desired amine (1.2 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium chloride (LiCl)
-
5% aqueous HCl
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask under an inert atmosphere, dissolve isoindoline-5-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[2]
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Add the amine (1.2 eq) to the mixture and continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[2]
-
Dilute the reaction mixture with ethyl acetate.[2]
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
Application in Drug Discovery: Targeting PARP and Kinases
Derivatives of the isoindoline scaffold have shown significant promise as inhibitors of key enzymes in cancer signaling pathways, such as PARP and various protein kinases.
Isoindoline Derivatives as PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several isoindolinone-based PARP inhibitors are in clinical development. The isoindoline scaffold mimics the nicotinamide moiety of the NAD+ cofactor, enabling competitive inhibition at the PARP active site.
Isoindoline Derivatives as Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The isoindoline and isoindolinone scaffolds have been explored for the development of inhibitors targeting various kinases, including phosphoinositide 3-kinases (PI3Ks) and cyclin-dependent kinases (CDKs). The derivatization of this compound provides a platform to generate focused libraries for screening against these important cancer targets.
Data Presentation
The following tables summarize representative biological data for isoindolinone derivatives, which are structurally related to the compounds that can be synthesized from this compound. This data can serve as a benchmark for newly synthesized compounds.
Table 1: Representative PARP Inhibitory Activity of Isoindolinone Derivatives
| Compound ID | Modification on Isoindolinone Core | PARP1 IC₅₀ (nM) | Reference |
| NMS-P118 | Carboxamide | 5 | [1] |
| Compound 6 | Carboxamide | 2 | [1] |
| NMS-P515 | C1-methyl, Carboxamide | 27 | [1] |
Table 2: Representative Kinase Inhibitory Activity of Isoindoline/Isoindolinone Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Compound 2c | hCA I | 11.24 | - | [2] |
| Compound 2f | hCA II | 13.02 | - | [2] |
| Compound 2a | - | - | A549 (Anticancer activity) | [2] |
Note: The data in the tables are for isoindolinone derivatives and are intended to be illustrative of the potential activities of this compound class. The actual activity of derivatives of this compound must be determined experimentally.
Conclusion
This compound is a valuable starting material for the generation of diverse chemical libraries for drug discovery. The protocols provided herein for N-alkylation and amide bond formation offer robust methods for synthesizing novel derivatives. The demonstrated potential of the isoindoline scaffold to target key cancer-related enzymes like PARP and protein kinases underscores the importance of exploring the derivatization of this promising heterocyclic system.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]
Application of Methyl Isoindoline-5-carboxylate in the Synthesis of Bioactive Molecules: A Focus on PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl isoindoline-5-carboxylate as a key starting material in the synthesis of potent bioactive molecules, specifically focusing on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The isoindoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant therapeutic potential.[1]
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a secondary amine within the isoindoline ring and a carboxylate group on the benzene ring, allows for diverse chemical modifications. This makes it an attractive starting point for the construction of complex molecules with therapeutic applications. One of the most significant applications of this scaffold is in the development of PARP inhibitors, a class of targeted cancer therapies.[2]
PARP inhibitors are designed to exploit deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality.[3] By inhibiting PARP, particularly PARP-1, which plays a crucial role in the repair of single-strand DNA breaks, these drugs lead to the accumulation of DNA damage in cancer cells with pre-existing defects in other repair pathways (e.g., BRCA1/2 mutations), ultimately resulting in cell death.[2] The isoindolinone core of these inhibitors often mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, leading to potent and selective inhibition.[4]
This document outlines the synthetic strategy and detailed protocols for the synthesis of isoindolinone-based PARP inhibitors starting from this compound hydrochloride.
Data Presentation
The following table summarizes the biological activity of representative isoindolinone-based PARP inhibitors synthesized from precursors derived from this compound.
| Compound ID | Target | IC50 (nM) | Cell-based Assay (IC50, µM) | Reference |
| Example 1 | PARP-1 | 5 | 0.03 (BRCA1 mutant cells) | Patent WO2012017042A1 |
| Example 2 | PARP-1 | 2 | 0.01 (BRCA2 mutant cells) | Patent WO2012017042A1 |
| NMS-P515 | PARP-1 | 16 (Kd) | 0.027 | [4] |
Experimental Protocols
The following section provides a detailed, multi-step protocol for the synthesis of isoindolinone-based PARP inhibitors starting from this compound hydrochloride.
Protocol 1: Synthesis of tert-Butyl 5-(methoxycarbonyl)isoindoline-2-carboxylate
This initial step involves the protection of the secondary amine of the isoindoline ring to facilitate subsequent reactions.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a stirred suspension of this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add triethylamine (TEA, 2.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 volumes) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford tert-butyl 5-(methoxycarbonyl)isoindoline-2-carboxylate as a solid.
Protocol 2: Hydrolysis of the Methyl Ester
The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then activated for amide coupling.
Materials:
-
tert-Butyl 5-(methoxycarbonyl)isoindoline-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve tert-butyl 5-(methoxycarbonyl)isoindoline-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) to the solution and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid.
Protocol 3: Amide Coupling to form the Isoindolinone-5-carboxamide Core
The carboxylic acid is coupled with a desired amine to form the final carboxamide. This example uses a generic amine for illustrative purposes.
Materials:
-
2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid
-
Desired amine (e.g., a substituted aniline or piperazine derivative)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a solution of 2-(tert-butoxycarbonyl)isoindoline-5-carboxylic acid (1.0 eq) in DMF or DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected isoindolinone-5-carboxamide derivative.
Protocol 4: Deprotection and Final Product Formation
The final step involves the removal of the Boc protecting group to yield the target PARP inhibitor.
Materials:
-
Boc-protected isoindolinone-5-carboxamide derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected isoindolinone-5-carboxamide derivative (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer, concentrate, and purify the final product by chromatography or recrystallization.
Visualizations
Signaling Pathway
The following diagram illustrates the role of PARP-1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Experimental Workflow
The following diagram outlines the overall synthetic workflow for the preparation of isoindolinone-based PARP inhibitors.
Caption: Synthetic workflow for isoindolinone-based PARP inhibitors.
References
- 1. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Reduction of Methyl Indole-5-carboxylate to Methyl Indoline-5-carboxylate
This document provides a detailed protocol for the chemical reduction of methyl indole-5-carboxylate to its corresponding indoline form, methyl indoline-5-carboxylate. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates.
Introduction
The reduction of the indole ring system to an indoline is a fundamental transformation in organic chemistry, often employed to modify the electronic and steric properties of indole-containing scaffolds. This application note details a high-yield procedure for the selective reduction of the pyrrole moiety of methyl indole-5-carboxylate using sodium cyanoborohydride in an acidic medium.
Reaction Scheme
The chemical transformation described in this protocol is as follows:
Figure 1: Reduction of Methyl Indole-5-carboxylate to Methyl Indoline-5-carboxylate.
Experimental Data
The following table summarizes the quantitative data for the reduction of methyl indole-5-carboxylate to methyl indoline-5-carboxylate as described in the detailed protocol.
| Parameter | Value | Reference |
| Starting Material | Methyl 1H-indole-5-carboxylate | [1] |
| Product | Methyl indoline-5-carboxylate | [1] |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | [1] |
| Solvent / Acid | Acetic Acid | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | 99% | [1] |
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of methyl indoline-5-carboxylate.[1]
Materials and Reagents
-
Methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol)
-
Sodium cyanoborohydride (1.08 g, 17.18 mmol)
-
Acetic acid (10 mL)
-
Water (3 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Hexane
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Flash chromatography setup
Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol) in 10 mL of acetic acid.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reducing Agent:
-
While stirring, slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the cooled solution over a period of 5 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
-
Work-up:
-
Upon completion of the reaction, add 3 mL of water to the flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 150 mL of ethyl acetate and 150 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with 75 mL of ethyl acetate.
-
Combine all the organic extracts and wash with 150 mL of brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash chromatography using a solvent gradient of 0-50% ethyl acetate in hexane with the addition of 0.1% triethylamine to afford the final product.
-
Experimental Workflow
The following diagram illustrates the key steps in the reduction of methyl indole-5-carboxylate.
Caption: Workflow for the reduction of methyl indole-5-carboxylate.
Safety Precautions
-
Handle sodium cyanoborohydride with caution as it is a toxic substance.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic acid is corrosive; handle with care.
This protocol provides a reliable and high-yielding method for the synthesis of methyl indoline-5-carboxylate, a valuable building block in medicinal chemistry and drug development.
References
Application Notes and Protocols: Synthesis of Isoindolinone Derivatives from Methyl Isoindoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of isoindolinone derivatives, utilizing methyl isoindoline-5-carboxylate as a key starting material. While a direct one-pot conversion is not widely documented, a reliable two-step synthetic pathway involving N-acylation followed by oxidation is presented. This document offers detailed experimental protocols, data presentation in a structured format, and visualizations of the chemical pathways and workflows.
Introduction
Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The derivatization of the isoindolinone scaffold is of significant interest in medicinal chemistry for the development of new therapeutic agents. This compound serves as a versatile starting material, allowing for the introduction of various substituents on the nitrogen atom and providing a handle for further functionalization at the ester group.
This document outlines a robust two-step process for the synthesis of N-substituted isoindolinone-5-carboxylates from this compound. The methodology involves an initial N-acylation of the isoindoline nitrogen, followed by a selective oxidation of the benzylic position to yield the desired isoindolinone core.
Synthetic Pathway
The synthesis of N-acyl isoindolinone-5-carboxylates from this compound proceeds through a two-step sequence as illustrated below. The initial step involves the acylation of the secondary amine of the isoindoline ring, followed by the oxidation of the resulting N-acyl isoindoline to the corresponding isoindolinone.
Application Notes and Protocols for N-Alkylation of Methyl Isoindoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of secondary amines is a fundamental transformation in organic and medicinal chemistry, crucial for the synthesis of diverse molecular scaffolds. Isoindoline derivatives are prevalent in a wide array of pharmaceuticals and biologically active compounds. The targeted N-alkylation of methyl isoindoline-5-carboxylate allows for the introduction of various alkyl groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
Key Methodologies
Two primary strategies for the N-alkylation of this compound are presented:
-
Direct Alkylation: This classic SN2 reaction involves the direct coupling of the secondary amine with an alkyl halide in the presence of a base. It is a straightforward method suitable for a variety of alkyl halides. Care must be taken to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.
-
Reductive Amination: A highly reliable and widely utilized method, reductive amination circumvents the issue of over-alkylation.[1] This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to yield the tertiary amine.[2]
Data Presentation: Representative Reaction Conditions
While specific data for the N-alkylation of this compound is not extensively published, the following table summarizes typical conditions for the N-alkylation of analogous secondary amines and indoline derivatives, providing a strong starting point for reaction optimization.
| Substrate (Amine) | Alkylating Agent/Carbonyl | Base/Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidin-4-ol | Benzyl bromide | K₂CO₃, TBAI (cat.) | Acetonitrile | Reflux | 24 | - | [3] |
| Indole Derivatives | Phenyl trimethylammonium iodide | Cs₂CO₃ | Toluene | 120 | 16-24 | up to 99 | [4] |
| Primary/Secondary Amines | Formaldehyde | Formic Acid | Water | 150 | - | 93 | [5] |
| Arylamines | Methyl Iodide | Solid Inorganic Bases | DMF | RT | - | - | [6] |
| Primary/Secondary Amines | Aldehydes/Ketones | NaBH(OAc)₃ | Dichloromethane | RT | - | - | [1] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkylating agents are often toxic and should be handled with care.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a carbonate base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equiv.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Dissolve the starting material in anhydrous DMF or acetonitrile (to a concentration of approximately 0.1-0.5 M).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) to the stirred solution.
-
Add the alkyl halide (1.1-1.5 equiv.) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to a temperature between 60-120°C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated this compound.
Protocol 2: Reductive Amination
This protocol outlines the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride (STAB).
Materials:
-
This compound
-
Aldehyde or ketone (e.g., formaldehyde, benzaldehyde) (1.1 - 1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.1-1.2 equiv.) in anhydrous DCM or DCE (approx. 0.1 M concentration).[1]
-
Stir the solution at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in portions. The reaction may be slightly exothermic.[1]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Mandatory Visualizations
Caption: General workflow for the N-alkylation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl Isoindoline-5-carboxylate in Developing Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of methyl isoindoline-5-carboxylate as a scaffold for the development of potent carbonic anhydrase (CA) inhibitors. The following sections detail the rationale, synthesis, biological evaluation, and structure-activity relationships of isoindoline-based CA inhibitors.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] They are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion.[2] Several CA isoforms are established therapeutic targets for a range of diseases. For instance, inhibition of hCA II is a key strategy in the management of glaucoma, while targeting tumor-associated isoforms like hCA IX and hCA XII is a promising approach in cancer therapy.[3][4]
The isoindoline scaffold, particularly isoindolinone and isoindoline-1,3-dione derivatives, has emerged as a valuable pharmacophore in the design of CA inhibitors.[1] These structures can be readily functionalized to incorporate a zinc-binding group (ZBG), typically a sulfonamide, which is crucial for potent inhibition. The "tail approach" is a common strategy in the design of these inhibitors, where the isoindoline core serves as a scaffold to which a sulfonamide group (the zinc-binding "head") and various substituents (the "tail") are attached.[3] This approach allows for the fine-tuning of the inhibitor's properties to achieve isoform selectivity and desired pharmacokinetic profiles. This compound is a key starting material for accessing a diverse range of such derivatives.
Data Presentation: Inhibitory Activity of Isoindoline-Based Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory activities (Kᵢ and IC₅₀ values) of various isoindoline derivatives against different human carbonic anhydrase (hCA) isoforms. Acetazolamide (AAZ) is included as a standard inhibitor for comparison.
| Compound ID | Scaffold | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Isoindolinones | ||||||
| Compound 2c | Isoindolinone | 11.48 ± 4.18 | 9.32 ± 2.35 | - | - | [1][5] |
| Compound 2f | Isoindolinone | 16.09 ± 4.14 | 14.87 ± 3.25 | - | - | [1][5] |
| Isoindoline-1,3-diones | ||||||
| Derivative 1 | Isoindoline-1,3-dione-benzenesulfonamide | >10000 | 121 | 35.4 | 5.8 | [3] |
| Derivative 2 | Isoindoline-1,3-dione-benzenesulfonamide | 9850 | 98.7 | 28.5 | 6.2 | [3] |
| Reference | ||||||
| Acetazolamide (AAZ) | Sulfonamide | 250 | 12 | 25 | 5.7 | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: General Synthesis of Isoindoline-Based Sulfonamide Inhibitors
This protocol describes a general, plausible synthetic route for the preparation of isoindoline-based carbonic anhydrase inhibitors starting from this compound.
1. Synthesis of N-substituted Isoindoline-5-carboxylic Acid: a. To a solution of this compound (1 eq.) in a suitable solvent (e.g., methanol), add the desired primary amine (1.1 eq.). b. Stir the reaction mixture at room temperature for 12-24 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the N-substituted this compound. f. Hydrolyze the ester by treating with a base (e.g., LiOH) in a mixture of THF and water. g. Acidify the reaction mixture to precipitate the carboxylic acid. h. Filter, wash with water, and dry to yield the N-substituted isoindoline-5-carboxylic acid.
2. Amide Coupling with Sulfonamide Moiety: a. Dissolve the N-substituted isoindoline-5-carboxylic acid (1 eq.) in an anhydrous solvent (e.g., DMF). b. Add a coupling agent such as HATU (1.2 eq.) and a base like DIPEA (2 eq.). c. Stir the mixture for 10 minutes at room temperature. d. Add the appropriate aminosulfonamide (e.g., 4-aminobenzenesulfonamide) (1.1 eq.). e. Stir the reaction at room temperature for 12-24 hours. f. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the final compound by column chromatography or recrystallization.
Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
This protocol details the determination of carbonic anhydrase inhibition constants using a stopped-flow instrument to measure the kinetics of CO₂ hydration.
1. Reagents and Buffers: a. Assay Buffer: 20 mM HEPES or TRIS, pH 7.5. b. Indicator: Phenol red (0.2 mM). c. Substrate: CO₂ solution (prepared by bubbling CO₂ gas into water). d. Enzyme: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII). e. Inhibitor: Stock solutions of the synthesized isoindoline derivatives (e.g., in DMSO) and a standard inhibitor (Acetazolamide).
2. Instrumentation: a. An Applied Photophysics stopped-flow instrument (or equivalent) capable of measuring absorbance changes at 557 nm.
3. Procedure: a. Prepare a series of dilutions of the inhibitor in the assay buffer. b. Pre-incubate the enzyme with various concentrations of the inhibitor for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[6] c. The stopped-flow instrument will rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution containing the pH indicator. d. Monitor the change in absorbance at 557 nm for a period of 10-100 seconds, which reflects the change in pH due to the enzymatic reaction.[6] e. Record the initial rates of the reaction for each inhibitor concentration. f. Determine the uncatalyzed rate by performing the reaction in the absence of the enzyme and subtract it from the catalyzed rates.[6]
4. Data Analysis: a. Plot the initial velocity against the inhibitor concentration. b. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. c. Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[6]
Visualizations
Caption: Proposed synthetic pathway for isoindoline-based CA inhibitors.
Caption: Workflow for development and evaluation of CA inhibitors.
Caption: Inhibition of carbonic anhydrase by a sulfonamide inhibitor.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Synthesis of Novel Isoindoline-Based Compounds for Materials Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of novel isoindoline-based compounds, a promising class of materials for various applications in materials science, particularly in the field of organic electronics. The unique electronic and photophysical properties of these compounds make them suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Application Notes
Isoindoline and its derivatives, particularly the isoindigo core, serve as excellent electron-accepting units in donor-acceptor (D-A) type architectures.[1][2] This characteristic allows for the tuning of the material's frontier molecular orbital (HOMO/LUMO) energy levels and optical bandgap, which are crucial parameters for efficient charge transport and light absorption/emission in electronic devices.[3][4] The strategic design of isoindoline-based molecules, including the introduction of various donor moieties and solubilizing side chains, enables the development of solution-processable materials with high charge carrier mobilities and thermal stability.[1][2][4]
Two exemplary isoindoline-based small molecules, (E)-6,6′-bis(4-(diphenylamino)phenyl)-1,1′-bis(2-ethylhexyl)-(3,3′-biindolinylidene)-2,2′-dione (S10) and (E)-6,6′-di(9H-carbazol-9-yl)-1,1′-bis(2-ethylhexyl)-(3,3′-biindolinylidene)-2,2′-dione (S11) , have demonstrated significant potential as active materials in OFETs.[1][2] These compounds exhibit good solubility in common organic solvents and possess high thermal stability, with decomposition temperatures exceeding 350 °C.[1] Their D-A-D structure facilitates favorable π-π interactions in the solid state, leading to enhanced charge transport.[1]
The application of these materials in OFETs has yielded promising results, with hole mobilities in the range of 10⁻⁴ to 10⁻³ cm²/Vs.[1] Further optimization of molecular design and device fabrication techniques holds the potential for even higher performance. The following protocols provide detailed procedures for the synthesis and characterization of these and similar isoindoline-based compounds, offering a valuable resource for researchers in the field.
Data Presentation
Table 1: Properties of Isoindoline-Based Small Molecules S10 and S11
| Property | S10 | S11 |
| Chemical Structure | (E)-6,6′-bis(4-(diphenylamino)phenyl)-1,1′-bis(2-ethylhexyl)-(3,3′-biindolinylidene)-2,2′-dione | (E)-6,6′-di(9H-carbazol-9-yl)-1,1′-bis(2-ethylhexyl)-(3,3′-biindolinylidene)-2,2′-dione |
| Molecular Formula | C₈₀H₇₆N₄O₂ | C₇₀H₆₄N₄O₂ |
| Absorption Max (λmax, solution) | 572 nm (in chloroform)[1] | 560 nm (in chloroform)[1] |
| Absorption Onset (film) | 710 nm[1] | 670 nm[1] |
| Optical Bandgap (Egopt) | 1.75 eV | 1.85 eV |
| HOMO Energy Level | -5.21 eV | -5.40 eV |
| LUMO Energy Level | -3.46 eV | -3.55 eV |
| Decomposition Temp. (Td, 5% wt. loss) | > 350 °C[1] | > 350 °C[1] |
| Hole Mobility (μh) | 2.2 × 10⁻⁴ cm²/Vs (annealed at 120 °C)[1] | 7.8 × 10⁻³ cm²/Vs (annealed at 120 °C)[1] |
Experimental Protocols
Protocol 1: Synthesis of (E)-6,6′-bis(4-(diphenylamino)phenyl)-1,1′-bis(2-ethylhexyl)-(3,3′-biindolinylidene)-2,2′-dione (S10)
This protocol describes the synthesis of a donor-acceptor-donor type small molecule with an isoindigo core and triphenylamine donor units.[1][2]
Materials:
-
6,6'-Dibromo-1,1'-bis(2-ethylhexyl)isoindigo
-
4-(Diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a stirred solution of 6,6'-dibromo-1,1'-bis(2-ethylhexyl)isoindigo (1.0 eq) and 4-(diphenylamino)phenylboronic acid (2.5 eq) in a mixture of toluene and ethanol, add an aqueous solution of potassium carbonate (2 M, 4.0 eq).
-
Degas the mixture by bubbling with nitrogen for 30 minutes.
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford S10 as a dark solid.
Protocol 2: Photophysical Characterization (UV-Vis and Fluorescence Spectroscopy)
This protocol outlines the procedure for determining the optical properties of the synthesized isoindoline compounds.
Materials:
-
Synthesized isoindoline compound (e.g., S10 or S11)
-
Spectroscopic grade chloroform
-
Quartz cuvettes (1 cm path length)
Procedure for UV-Vis Spectroscopy:
-
Prepare a dilute solution of the compound in chloroform (e.g., 10⁻⁵ M).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 300-800 nm.[1]
-
For thin-film measurements, dissolve the compound in a suitable solvent (e.g., chloroform) and spin-coat onto a quartz substrate.[1]
-
Record the absorption spectrum of the thin film.
-
Determine the absorption maximum (λmax) and the absorption onset, from which the optical bandgap can be calculated.[1]
Procedure for Fluorescence Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform).
-
Excite the sample at its absorption maximum (λmax) and record the emission spectrum.
-
To determine the fluorescence quantum yield (ΦF), use a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) as a reference.
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the reference under identical experimental conditions.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (ηsample² / ηref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Protocol 3: Electrochemical Characterization (Cyclic Voltammetry)
This protocol describes the determination of the electrochemical properties, including HOMO and LUMO energy levels, of the synthesized compounds.[1]
Materials:
-
Synthesized isoindoline compound
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte
-
Anhydrous dichloromethane or acetonitrile
-
Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, Ag/AgCl reference electrode)
-
Potentiostat
Procedure:
-
Prepare a solution of the compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte (0.1 M TBAPF₆).[1]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Assemble the three-electrode cell and immerse the electrodes in the solution.
-
Record the cyclic voltammogram by scanning the potential at a specific scan rate (e.g., 50 mV/s).[4]
-
Calibrate the potential against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following equations: HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8] LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]
Protocol 4: Thermal Characterization (Thermogravimetric Analysis)
This protocol details the evaluation of the thermal stability of the synthesized compounds.[1]
Materials:
-
Synthesized isoindoline compound
-
TGA instrument with a microbalance
-
Inert atmosphere (e.g., nitrogen gas)
Procedure:
-
Place a small amount of the sample (typically 5-10 mg) into a TGA pan.[5]
-
Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).[1][4][5]
-
Record the weight loss of the sample as a function of temperature.
-
Determine the decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs.[1]
Protocol 5: Organic Field-Effect Transistor (OFET) Fabrication and Characterization
This protocol provides a general procedure for the fabrication and characterization of bottom-gate, top-contact OFET devices using the synthesized isoindoline compounds.[1]
Materials:
-
Heavily n-doped silicon wafers with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Synthesized isoindoline compound solution in a suitable solvent (e.g., chloroform)
-
Gold (for source and drain electrodes)
-
Shadow mask for electrode deposition
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating in a sequence of deionized water, acetone, and isopropanol, and then dry with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with HMDS to create a hydrophobic layer, which improves the morphology of the organic semiconductor film.[1]
-
Semiconductor Deposition: Spin-coat the isoindoline compound solution onto the HMDS-treated substrate to form a thin film.[1]
-
Annealing: Anneal the semiconductor film at a specific temperature (e.g., 120 °C) for a set time (e.g., 10 minutes) under a nitrogen atmosphere to improve crystallinity and device performance.[1]
-
Electrode Deposition: Deposit gold source and drain electrodes through a shadow mask onto the semiconductor layer using thermal evaporation.[1]
-
Device Characterization:
-
Measure the output characteristics (IDS vs. VDS) at various gate voltages (VG).
-
Measure the transfer characteristics (IDS vs. VG) at a constant source-drain voltage (VDS).
-
Calculate the hole mobility (μ) in the saturation regime using the following equation: IDS = (μ * Ci * W) / (2 * L) * (VG - VT)² where IDS is the source-drain current, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VG is the gate voltage, and VT is the threshold voltage.
-
Mandatory Visualization
Caption: General synthetic workflow for isoindoline-based compounds.
Caption: Workflow for OFET fabrication and characterization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Isoindoline-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of methyl isoindoline-5-carboxylate. It includes a detailed experimental protocol for a proposed synthetic route, troubleshooting guides in a question-and-answer format to address common experimental challenges, and a list of frequently asked questions.
Proposed Synthesis of this compound
A plausible and efficient two-step synthesis for this compound is proposed, starting from methyl 3,4-dimethylbenzoate. The first step involves a double benzylic bromination to form a key intermediate, which is then cyclized to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3,4-bis(bromomethyl)benzoate
This procedure is based on established methods for benzylic bromination of methyl-substituted benzoates.
Materials:
-
Methyl 3,4-dimethylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask, dissolve methyl 3,4-dimethylbenzoate (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN or BPO (0.05 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 77°C for CCl4) with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude methyl 3,4-bis(bromomethyl)benzoate, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This cyclization step is a crucial part of forming the isoindoline ring.
Materials:
-
Methyl 3,4-bis(bromomethyl)benzoate
-
Ammonia in dioxane (2 M solution) or Benzylamine
-
Palladium on carbon (Pd/C, 10%) if using benzylamine
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen source (if applicable)
Procedure (using Ammonia):
-
Dissolve methyl 3,4-bis(bromomethyl)benzoate (1 equivalent) in an anhydrous solvent like THF or dioxane.
-
Cool the solution in an ice bath and add a solution of ammonia in dioxane (excess, ~5-10 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, filter the reaction mixture to remove ammonium bromide salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Alternative Procedure (using Benzylamine followed by debenzylation):
-
React methyl 3,4-bis(bromomethyl)benzoate with benzylamine (1.1 equivalents) in the presence of a non-nucleophilic base (e.g., potassium carbonate) in a solvent like acetonitrile.
-
Once the N-benzyl isoindoline intermediate is formed and isolated, deprotect the nitrogen via catalytic hydrogenation using Pd/C under a hydrogen atmosphere.
Troubleshooting Guide
Caption: A workflow for troubleshooting low yields in the synthesis.
Q1: The yield of the bromination step is low, and I see a mix of mono-brominated and unreacted starting material. What should I do?
-
Possible Cause: Insufficient brominating agent or deactivated radical initiator.
-
Solution:
-
Ensure you are using at least 2.2 equivalents of N-bromosuccinimide (NBS). You can increase this slightly to 2.5 equivalents to drive the reaction to completion.
-
The radical initiator (AIBN or BPO) can decompose over time. Use a fresh batch of the initiator.
-
Ensure the reaction is maintained at a consistent reflux temperature to ensure the homolytic cleavage of the initiator.
-
Increase the reaction time and monitor closely by TLC.
-
Q2: The cyclization step is slow and gives a poor yield of the isoindoline. What are the likely reasons?
-
Possible Cause: Low concentration of the nucleophile, steric hindrance, or non-anhydrous conditions.
-
Solution:
-
Use a more concentrated solution of ammonia in dioxane, or consider using liquid ammonia in a sealed tube if your equipment allows.
-
If using ammonia is problematic, the benzylamine route followed by debenzylation is a good alternative as benzylamine is a stronger nucleophile.
-
Ensure all glassware is oven-dried and solvents are anhydrous. Water can react with the bromomethyl groups.
-
Slightly increasing the reaction temperature may improve the rate of cyclization, but be cautious of side reactions.
-
Q3: I am observing the formation of polymeric side products during the cyclization step. How can I prevent this?
-
Possible Cause: Intermolecular reactions are competing with the desired intramolecular cyclization.
-
Solution:
-
This is a common issue when forming rings. Employ high-dilution conditions. Add the solution of the bis(bromomethyl)benzoate slowly over several hours to a stirred solution of the amine. This will favor the intramolecular reaction.
-
Ensure the purity of your bis(bromomethyl)benzoate intermediate. Any impurities can potentially catalyze polymerization.
-
Frequently Asked Questions (FAQs)
Q1: Why is N-Bromosuccinimide (NBS) used for the bromination instead of liquid bromine?
-
NBS is a safer and more selective reagent for benzylic bromination. It provides a low, steady concentration of bromine through a radical chain mechanism, which minimizes the formation of byproducts that can arise from the high reactivity of liquid bromine, such as aromatic ring bromination.[1]
Q2: Can I use a different solvent for the bromination reaction?
-
Carbon tetrachloride is traditionally used, but due to its toxicity and environmental concerns, other non-polar solvents like cyclohexane or acetonitrile can be viable alternatives. However, the reaction conditions, particularly the temperature and initiator, may need to be re-optimized.
Q3: How do I monitor the progress of these reactions?
-
Thin-Layer Chromatography (TLC): This is the most common method. For the bromination step, you will see the starting material spot disappear and be replaced by new, less polar spots for the mono- and di-brominated products. For the cyclization, the brominated intermediate will be consumed, and the more polar isoindoline product will appear. Use a suitable stain (e.g., potassium permanganate) to visualize the spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can provide more detailed information on the composition of your reaction mixture, including the relative amounts of starting material, intermediates, and products.
Q4: What are the key safety precautions for this synthesis?
-
NBS and Brominated Intermediates: These are lachrymators and irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Carbon Tetrachloride: This is a toxic and environmentally hazardous solvent. Use with extreme caution in a fume hood and consider safer alternatives if possible.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent odor. Handle in a fume hood.
Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of precursors relevant to the proposed pathway.
Table 1: Benzylic Bromination of Methyl-Substituted Benzoates
| Starting Material | Brominating Agent | Initiator | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Methyl 4-methylbenzoate | NBS (1.1 eq) | AIBN | CCl4 | Reflux | 7 | Not specified | [1] |
| Methyl 4-bromo-2-methylbenzoate | NBS (1.0 eq) | BPO | CCl4 | 85°C | 2 | 97 | [2] |
| Methyl 4-methyl-3-methoxybenzoate | NBS (1.05 eq) | UV light | Chlorobenzene | 0-5°C | 4 | 95 | [3] |
Note: Yields are for mono-bromination unless otherwise specified. For the proposed synthesis of the dibromo intermediate, stoichiometric amounts of NBS would be doubled.
Table 2: Synthesis of Indoline/Isoindoline Structures
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| Methyl 1H-indole-5-carboxylate | Sodium cyanoborohydride | Acetic Acid | 99 | [4] |
| o-bromo-N-methylaniline derivatives | Pd(0) catalyst, Base | m-xylene | up to 99 | [5] |
This table provides context for related cyclization and reduction reactions, highlighting that high yields are achievable under optimized conditions.
References
Technical Support Center: Purification of Crude Methyl Isoindoline-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude methyl isoindoline-5-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions.
Issue 1: Product Streaking or Tailing on TLC and Column Chromatography
-
Symptom: During thin-layer chromatography (TLC) analysis or column chromatography, the product spot or band is elongated and does not move as a compact spot.
-
Potential Cause: The basic nitrogen atom of the isoindoline ring can interact strongly with the acidic silica gel, leading to poor separation.
-
Solution:
-
Addition of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (Et3N) or pyridine, to the eluent system. A common starting point is 0.1-1% (v/v) of triethylamine in your hexane/ethyl acetate mobile phase.[1]
-
Use of Deactivated Silica Gel: Prepare a deactivated silica gel by mixing it with a small percentage of water or by pre-treating the column with the eluent containing the basic modifier.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), for chromatography.
-
Issue 2: Poor Recovery of the Product from Column Chromatography
-
Symptom: The amount of purified product obtained after column chromatography is significantly lower than expected.
-
Potential Causes:
-
The product is highly polar and is strongly retained on the silica gel.
-
The chosen eluent system is not polar enough to elute the product.
-
The product is degrading on the silica gel.
-
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If the product still does not elute, consider adding a more polar solvent like methanol to the eluent system.
-
Check for Degradation: Analyze the TLC of the crude material and the fractions to see if new, more polar spots (indicative of degradation, e.g., hydrolysis to the carboxylic acid) are appearing. If degradation is suspected, minimize the time the compound spends on the column and consider the use of a deactivated stationary phase.[2]
-
Eluent Optimization with TLC: Before running the column, carefully optimize the eluent system using TLC to achieve a retention factor (Rf) of approximately 0.2-0.4 for the product.
-
Issue 3: Presence of a Persistent Impurity with Similar Polarity
-
Symptom: An impurity co-elutes with the desired product during column chromatography, as observed by TLC or other analytical techniques.
-
Potential Causes:
-
The impurity has a very similar polarity to the product.
-
Isomeric impurities may be present.
-
-
Solutions:
-
Fine-tune the Eluent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) can alter the selectivity of the separation.
-
Recrystallization: If the product is a solid, recrystallization is an excellent secondary purification step. A well-chosen solvent will dissolve the product at a high temperature but be a poor solvent for it at a low temperature, while the impurity remains in solution.[3][4][5]
-
Derivative Formation: In challenging cases, consider converting the product to a derivative that has different chromatographic properties, purifying the derivative, and then converting it back to the original product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route used. However, common impurities may include:
-
Unreacted Starting Materials: For example, if synthesized via the reduction of methyl indole-5-carboxylate, the starting indole may be present.
-
Over-reduced or Incompletely Reduced Byproducts: Depending on the reducing agent and reaction conditions.
-
Hydrolysis Product: The corresponding isoindoline-5-carboxylic acid can be formed if the ester is exposed to acidic or basic conditions, especially in the presence of water.
-
Solvent Residues: Residual solvents from the reaction or work-up.
Q2: How can I prevent the hydrolysis of the methyl ester during purification?
A2: To prevent hydrolysis:
-
Avoid Strong Acids and Bases: During work-up and purification, use neutral or mildly basic conditions where possible. The use of triethylamine in chromatography helps to maintain a slightly basic environment.[1]
-
Use Anhydrous Solvents: Ensure that all solvents used for chromatography and recrystallization are dry.
-
Minimize Purification Time: Prolonged exposure to stationary phases like silica gel can sometimes promote hydrolysis.
Q3: What is a good starting point for developing a recrystallization protocol?
A3: A systematic approach to finding a suitable recrystallization solvent is recommended:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.
-
Solvent Pairs: If a single solvent is not effective, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear again and allow it to cool slowly.
-
Suggested Solvents to Screen: Based on the structure (aromatic ester), you could start with:
Data Presentation
Table 1: Suggested Eluent Systems for Column Chromatography
| Stationary Phase | Eluent System | Modifier | Application Notes |
| Silica Gel | Hexane / Ethyl Acetate (gradient) | 0.1 - 1% Triethylamine | A good starting point. The gradient can be run from 100% hexane to 50% ethyl acetate in hexane.[1] |
| Silica Gel | Dichloromethane / Methanol (gradient) | 0.1 - 1% Triethylamine | For more polar impurities or if the hexane/ethyl acetate system fails to provide good separation. |
| Alumina (Neutral) | Hexane / Ethyl Acetate (gradient) | None required | May be beneficial if the compound is sensitive to the acidity of silica gel. |
Table 2: Common Solvents for Recrystallization Screening
| Solvent Class | Examples | Polarity | Comments |
| Alcohols | Methanol, Ethanol | High | Often good for moderately polar compounds. |
| Esters | Ethyl acetate | Medium | A versatile solvent for many organic compounds.[3] |
| Halogenated | Dichloromethane | Medium | Often used in solvent pairs with non-polar solvents. |
| Aromatic | Toluene | Low | Can be effective for aromatic compounds. |
| Alkanes | Hexane, Heptane | Low | Typically used as the "poor" solvent in a solvent pair.[7] |
| Ethers | Diethyl ether | Low | Can be used in solvent pairs. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).
-
Pour the slurry into the column and allow the silica to pack under a gentle flow of the eluent, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[9]
-
-
Elution and Fraction Collection:
-
Begin elution with the initial low-polarity solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or solvent pair) until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
References
- 1. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
common side reactions in the synthesis of methyl isoindoline-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl isoindoline-5-carboxylate.
Troubleshooting Guides and FAQs
This section addresses common issues and potential side reactions encountered during the synthesis of this compound, primarily focusing on the common synthetic route involving the reduction of an isoindole precursor.
Q1: My reaction yield is low. What are the potential causes?
Low yields can stem from several factors, including incomplete reaction, product degradation, or inefficient purification. A primary concern in isoindoline synthesis is the stability of the starting materials and the product.
-
Incomplete Reduction: The catalytic hydrogenation of the isoindole precursor may not have gone to completion. This can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.
-
Product Degradation: Isoindoline derivatives can be susceptible to air oxidation, especially during workup and purification.
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and pressure are all critical parameters that can significantly impact the yield.
Q2: I've observed an unexpected peak in my NMR/LC-MS that corresponds to a mass increase of 14 units. What could this be?
An increase of 14 mass units often suggests the formation of a methyl ester derivative where one was not intended, or the presence of an N-methylated byproduct. However, in the context of isoindoline synthesis, a common side product is the corresponding isoindolinone . Oxidation of the isoindoline ring is a frequent side reaction, which would result in the introduction of a carbonyl group.
Q3: My final product appears discolored, even after purification. What could be the cause?
Discoloration can be indicative of trace impurities. Potential sources include:
-
Oxidation Products: As mentioned, isoindolines can oxidize. These oxidized byproducts are often colored.
-
Residual Catalyst: If using a heterogeneous catalyst like Palladium on carbon (Pd/C), fine particles may carry through into the final product if not filtered properly.
-
Polymerization: Under certain conditions, reactive intermediates or the final product can polymerize, leading to colored, insoluble materials.
Common Side Reactions and Troubleshooting
| Side Product | Cause | Troubleshooting Steps |
| Methyl Isoindolinone-5-carboxylate | Oxidation of the isoindoline ring by atmospheric oxygen, particularly during workup or prolonged reaction times at elevated temperatures. | - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents for the reaction and workup.- Minimize the time the reaction mixture and product are exposed to air.- Keep temperatures low during workup and purification. |
| Unreacted Starting Material (Methyl Isoindole-5-carboxylate) | Incomplete reduction. This could be due to:- Inactive catalyst.- Insufficient hydrogen pressure.- Insufficient reaction time. | - Use fresh, high-quality catalyst.- Ensure the reaction vessel is properly sealed and pressurized with hydrogen.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Increase catalyst loading or hydrogen pressure if necessary. |
| Over-reduction Products (e.g., reduction of the ester) | Harsh reaction conditions, such as high hydrogen pressure, high temperature, or a highly active catalyst, can lead to the reduction of the methyl ester to a hydroxymethyl group. | - Use a milder reducing agent if catalytic hydrogenation is too harsh.- Optimize reaction conditions by lowering the temperature and/or hydrogen pressure.- Carefully monitor the reaction progress to stop it once the desired product is formed. |
| N-Alkylated or N-Acylated Byproducts | If the reaction is performed in the presence of alkylating or acylating agents (e.g., from solvents or impurities), the secondary amine of the isoindoline can react. | - Use high-purity, non-reactive solvents.- Ensure all reagents are free from contaminating alkylating or acylating agents. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
Materials:
-
Methyl isoindole-5-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas
Procedure:
-
In a suitable hydrogenation vessel, dissolve methyl isoindole-5-carboxylate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with nitrogen or argon, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Optimization of Reaction Conditions for Isoindoline Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isoindolines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in isoindoline synthesis?
Low yields in isoindoline synthesis can be attributed to several factors, primarily the stability of the starting materials and the product itself, as well as suboptimal reaction conditions. Key contributors to low yields include:
-
Product Instability: The isoindoline ring system can be prone to degradation, oxidation, or polymerization under various conditions, especially when exposed to prolonged heat, light, or air.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, base, and temperature plays a critical role. An inappropriate solvent can lead to poor solubility of reactants, while incorrect temperature can result in slow reaction rates or product decomposition.[1]
-
Side Reactions: Competing reactions such as N-demethylation, proto-dehalogenation (in palladium-catalyzed reactions), or polymerization can consume starting materials and reduce the yield of the desired product.
-
Incomplete Conversion: Insufficient reaction time or a deactivated catalyst can lead to a significant amount of unreacted starting material remaining in the reaction mixture.
Q2: How can I minimize the formation of side products in my isoindoline synthesis?
Minimizing side products requires careful optimization of the reaction conditions. Here are some strategies:
-
Catalyst and Ligand Selection: In transition metal-catalyzed reactions, particularly those using palladium, the choice of ligand is crucial. For instance, specific N-heterocyclic carbene (NHC) ligands can minimize the formation of direct C-H arylation, N-demethylation, and proto-dehalogenation side products.
-
Control of Reaction Temperature: Running the reaction at an optimal temperature can favor the desired kinetic or thermodynamic product. Lowering the temperature, even if it requires a longer reaction time, can often improve selectivity and reduce the formation of degradation products.
-
Atmosphere Control: For reactions sensitive to oxygen, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation-related side products.
-
Choice of Base: The nature and strength of the base can significantly influence the reaction pathway. It is important to select a base that promotes the desired reaction without inducing side reactions.
Q3: What are some common challenges in purifying isoindolines and how can they be addressed?
Purification of isoindolines can be challenging due to the presence of structurally similar impurities or byproducts. Common purification techniques include:
-
Column Chromatography: This is a widely used method for purifying isoindolines. The choice of eluent is critical for achieving good separation. A typical starting point for normal-phase silica gel chromatography is a mixture of hexane and ethyl acetate, with the polarity gradually increased as needed.[2] For acid-sensitive compounds, the silica gel can be deactivated by pre-flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[3]
-
Recrystallization: This technique can be effective for removing small amounts of impurities, especially if the crude product is obtained as a solid.
-
Acid-Base Extraction: If the isoindoline has a basic nitrogen atom, an acid-base extraction can be a useful purification step to separate it from non-basic impurities.
-
Distillation: For volatile isoindolines, distillation under reduced pressure can be an effective purification method.[1]
Troubleshooting Guides
Problem: Low or No Product Yield
This is one of the most common issues in isoindoline synthesis. The following guide provides a systematic approach to troubleshooting low yields.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Overcoming Solubility Issues of Methyl Isoindoline-5-Carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the solubility challenges associated with methyl isoindoline-5-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
A1: Based on its chemical structure, which includes a bicyclic aromatic amine and a methyl ester functional group, this compound is predicted to have low aqueous solubility and higher solubility in organic solvents. The isoindoline ring system contributes to its somewhat non-polar character. For instance, a related compound, isoindolin-1-one, is known to have limited water solubility but is soluble in organic solvents like ethanol and acetone.[1]
Q2: I am observing precipitation of my compound in an aqueous buffer. What is the likely cause?
A2: Precipitation in aqueous buffers is a common issue for compounds with low water solubility. This occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. The introduction of the compound from a concentrated organic stock solution (e.g., DMSO) into the buffer can cause it to crash out of solution.
Q3: Can the pH of the buffer affect the solubility of this compound?
A3: Yes, pH can influence the solubility of ionizable compounds.[2] this compound contains a secondary amine within the isoindoline ring structure, which is weakly basic. In acidic conditions (lower pH), this amine can become protonated, forming a more soluble salt. Therefore, attempting dissolution in a slightly acidic buffer might improve its aqueous solubility.
Q4: Are there common organic solvents that can be used to prepare a stock solution?
A4: Yes, polar aprotic solvents are generally a good starting point for creating concentrated stock solutions of compounds like this compound. Commonly used solvents include dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[3] From these stock solutions, the compound can be diluted into the final experimental medium.
Troubleshooting Guide
This guide provides systematic approaches to address solubility challenges during your experiments.
Issue 1: The compound does not dissolve in the desired aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility. | Attempt to dissolve the compound in a small amount of a water-miscible organic co-solvent first, such as DMSO, DMF, or ethanol, before adding it to the aqueous buffer.[4] | The co-solvent will help to keep the compound in solution when diluted into the aqueous phase. |
| The concentration exceeds the solubility limit. | Perform a solubility assessment to determine the maximum soluble concentration in your specific buffer system. | You will establish a working concentration range where the compound remains fully dissolved. |
| The compound is a weak base and the buffer pH is neutral or basic. | Try dissolving the compound in a buffer with a slightly acidic pH (e.g., pH 4-6) to see if salt formation increases solubility.[2] | Protonation of the isoindoline nitrogen may lead to the formation of a more soluble species. |
Issue 2: The compound precipitates out of solution over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Supersaturation and subsequent crystallization. | Prepare fresh solutions immediately before use. Avoid long-term storage of diluted aqueous solutions. | Reduces the time for nucleation and crystal growth to occur. |
| Temperature fluctuations affecting solubility. | Ensure solutions are maintained at a constant temperature. Solubility often decreases at lower temperatures.[1] | Stable temperature will help maintain the compound in a dissolved state. |
| Interaction with other components in the medium. | Evaluate the compatibility of the compound with all components of your experimental medium. | Identifies any specific interactions that may be causing precipitation. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies to improve the solubility of poorly soluble compounds like this compound. The effectiveness of each method should be experimentally determined.
| Strategy | Principle | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvency | Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a non-polar compound.[4] | 1-10% v/v (e.g., DMSO, ethanol) | Simple to implement; can significantly increase solubility. | The co-solvent may affect the biological system being studied. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, thereby increasing its solubility.[2] | pH 4-6 (for weak bases) | Can be highly effective for ionizable compounds. | May not be suitable for pH-sensitive experiments or compounds. |
| Use of Surfactants | Incorporating the compound into micelles formed by surfactants above their critical micelle concentration.[2] | 0.1-2% w/v (e.g., Tween® 80, SDS) | Can achieve a significant increase in apparent solubility. | Surfactants can interfere with certain biological assays. |
| Complexation | Using complexing agents like cyclodextrins to form inclusion complexes that are more water-soluble.[2] | 1-5% w/v (e.g., HP-β-CD) | Can improve stability and bioavailability in addition to solubility. | Can be a more complex formulation to develop. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the solubility of a compound from a DMSO stock solution.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker
-
UV/Vis plate reader or nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add 2 µL of the DMSO stock solution to the wells of a 96-well plate. Include wells with DMSO only as a blank.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant using a UV/Vis plate reader at the compound's λmax.
-
The concentration of the dissolved compound can be determined by comparing the absorbance to a standard curve.
Protocol 2: Thermodynamic Solubility Assay
This method determines the equilibrium solubility of the solid compound.[7][8]
Materials:
-
Solid this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column and UV detector
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound by a validated HPLC-UV method.
Visualizations
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Caption: Decision-making flowchart for troubleshooting solubility issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. reddit.com [reddit.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of isoindoline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoindoline derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My isoindoline synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in isoindoline synthesis are a frequent challenge, often stemming from the inherent instability of the isoindole ring system, which is prone to decomposition.[1] Several factors can contribute to this issue:
-
Product Instability: The target isoindoline derivative itself might be degrading under the reaction or workup conditions. Isoindoles can be sensitive to prolonged exposure to heat, light, and air.[1]
-
Solution: Minimize reaction and workup times. Consider strategies like in-situ trapping of the isoindole with a dienophile (e.g., N-phenylmaleimide) to confirm its formation and obtain a stable adduct.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the yield.
-
Solution: A systematic optimization of reaction conditions is crucial. For instance, in one-pot syntheses of polycyclic isoindolines, chlorinated solvents like dichloromethane and dichloroethane have shown high yields.[2] The choice of acid catalyst is also critical, with trifluoroacetic acid (TFA) often being a suitable choice, while stronger or weaker acids may lead to lower yields.[2]
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the overall yield. Common side reactions include polymerization and oxidation.[1]
-
Solution: To prevent polymerization initiated by electrophilic isoindolium species, using a large excess of acid can help to fully convert the isoindole intermediate to the isoindolium ion.[1] For reactions sensitive to oxygen, employing an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
-
-
Incomplete Reactions: Insufficient reaction time or catalyst deactivation can lead to a significant amount of unreacted starting material.[3]
-
Solution: Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. If catalyst deactivation is suspected, using a fresh or higher-quality catalyst may be necessary.[3]
-
Below is a table summarizing the optimization of reaction conditions for a one-pot synthesis of a polycyclic isoindoline, demonstrating the impact of solvent and acid choice on the reaction yield.
| Entry | Solvent | Acid (10 equiv.) | Temperature (°C) | Yield (%) |
| 1 | Dichloromethane (DCM) | TFA | 23 | 95 |
| 2 | Dichloroethane (DCE) | TFA | 23 | 95 |
| 3 | Chloroform | TFA | 23 | 91 |
| 4 | Toluene | TFA | 23 | 93 |
| 5 | Acetonitrile | TFA | 23 | 0 |
| 10 | Dichloromethane (DCM) | HCl | 23 | 85 |
| 11 | Dichloromethane (DCM) | MsOH | 23 | 88 |
| 12 | Dichloromethane (DCM) | Trichloroacetic acid | 23 | 75 |
| 13 | Dichloromethane (DCM) | Acetic Acid | 23 | 0 |
Data adapted from a study on the one-pot synthesis of polycyclic isoindolines.[2]
Q2: I am observing significant byproduct formation in my reductive amination reaction to synthesize an N-substituted isoindolin-1-one. How can I minimize these side products?
A2: Reductive amination is a powerful tool for N-alkylation, but it can be prone to side reactions. Key strategies to minimize byproduct formation include:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting aldehyde or ketone before imine formation is complete. A milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it selectively reduces the iminium ion in the presence of the carbonyl compound.
-
Reaction Conditions:
-
pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for efficient imine formation.
-
Stepwise vs. One-Pot: While one-pot procedures are convenient, a stepwise approach where the imine is formed first, followed by the addition of the reducing agent, can sometimes offer better control and higher purity of the final product.
-
-
Purification: Careful purification of the crude product is essential to remove any unreacted starting materials and byproducts. Column chromatography is a common and effective method.
Q3: My cyclization step to form the isoindoline ring is incomplete. What factors could be responsible, and how can I drive the reaction to completion?
A3: Incomplete cyclization is a common hurdle in the synthesis of heterocyclic compounds like isoindolines. Several factors can contribute to this issue:
-
Steric Hindrance: Bulky substituents on the reacting partners can sterically hinder the intramolecular cyclization.
-
Reaction Kinetics: The cyclization may be slow under the chosen reaction conditions.
-
Solution: Increasing the reaction temperature or extending the reaction time can often improve the conversion. Microwave-assisted synthesis can also be a valuable technique to accelerate the reaction.[4]
-
-
Catalyst Activity: In metal-catalyzed cyclizations, the catalyst may not be sufficiently active or may be poisoned by impurities.
-
Solution: Ensure the use of a high-quality catalyst and purified, anhydrous solvents. Screening different ligands for the metal catalyst can also significantly impact the reaction's efficiency.[3]
-
-
Equilibrium: The cyclization reaction may be reversible.
-
Solution: Employing conditions that favor the product, such as removing a byproduct (e.g., water) using a Dean-Stark trap, can help drive the equilibrium towards the cyclized product.
-
Experimental Protocols
Protocol 1: Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one Derivatives from 2-Cyanobenzaldehyde
This protocol describes a general procedure for the synthesis of 3-substituted isoindolin-1-ones via a nucleophilic addition and cyclization reaction.[5]
Materials:
-
2-Cyanobenzaldehyde
-
Substituted 2-nitroaniline derivative
-
Dichloromethane (DCM)
-
5% Potassium hydroxide (KOH) in Methanol (MeOH)
-
Water
-
Cold Methanol
Procedure:
-
Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the 2-nitroaniline derivative (1 mmol) in 1 mL of DCM in a reaction vessel.
-
Gently warm the mixture for 1 minute to ensure complete dissolution of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Add 0.4 mL of 5% KOH in MeOH to the solution. The solution will turn red, and a yellow precipitate will form.
-
Collect the solid product by suction filtration.
-
Wash the collected solid with water and then with cold methanol.
-
Dry the product to obtain the 3-((nitrophenyl)amino)isoindolin-1-one derivative.
Protocol 2: General Procedure for the Synthesis of Novel Isoindolinone Derivatives from 2-Benzoylbenzoic Acid
This protocol outlines a one-pot synthesis of isoindolinone derivatives under mild, metal-free conditions.[6]
Materials:
-
2-Benzoylbenzoic acid
-
Chlorosulfonyl isocyanate (CSI)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Corresponding alcohol (ROH)
Procedure:
-
To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of TFA in 10 mL of DCM, add chlorosulfonyl isocyanate (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add 1 mL of the corresponding alcohol (ROH) to the reaction mixture.
-
Continue stirring at room temperature for an additional 1 hour.
-
Remove the volatile components under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Visualizations
Signaling Pathways
Certain isoindoline derivatives have been investigated for their potential to modulate cellular signaling pathways, particularly in the context of oxidative stress and inflammation.
Caption: NRF2 signaling pathway and the potential role of isoindoline derivatives.
Some isoindoline derivatives have shown neuroprotective effects by activating the NRF2 pathway, which plays a crucial role in the cellular response to oxidative stress.[7][8]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by an isoindoline derivative.[9]
Experimental Workflows
A logical workflow is essential for efficient troubleshooting and optimization of isoindoline synthesis.
Caption: A general troubleshooting workflow for the synthesis of isoindoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
preventing byproduct formation in methyl isoindoline-5-carboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of methyl isoindoline-5-carboxylate. The focus is on preventing byproduct formation and optimizing reaction conditions to achieve high yields and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors related to the chosen synthetic route. The two primary routes are the reduction of a phthalimide precursor and intramolecular reductive amination.
For Phthalimide Reduction Route:
-
Incomplete Reduction: The reducing agent may not be potent enough or the reaction time may be insufficient to fully reduce the phthalimide to the isoindoline.
-
Degradation of Product: The workup conditions might be too harsh, leading to the decomposition of the product. Isoindolines can be sensitive to strong acids or bases.
-
Side Reactions: The choice of reducing agent can lead to unwanted side reactions. For instance, harsher reagents like lithium aluminum hydride (LAH) can sometimes lead to over-reduction or cleavage of the ester group.
Solutions:
-
Choice of Reducing Agent: Diborane (B₂H₆) or a borane-tetrahydrofuran complex (B₂H₆·THF) is often effective for the reduction of phthalimides to isoindolines.
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as borane reagents react with water. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Workup Procedure: A careful acidic workup is typically required to quench the reaction and hydrolyze the borane-amine complexes. However, prolonged exposure to strong acid should be avoided.
For Reductive Amination Route:
-
Inefficient Imine Formation: The formation of the intermediate imine is a crucial step. The pH of the reaction medium is critical; it should be weakly acidic to facilitate both the protonation of the carbonyl group and maintain the nucleophilicity of the amine.
-
Competing Reduction of the Carbonyl Group: The reducing agent might reduce the starting aldehyde or ketone faster than the imine intermediate.
-
Starting Material Instability: Aldehyde starting materials can be prone to oxidation or polymerization.
Solutions:
-
pH Control: Maintain the reaction pH between 4 and 6. This can be achieved by using a buffer or by the controlled addition of an acid catalyst like acetic acid.
-
Choice of Reducing Agent: Use a reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are more reactive towards the protonated imine.[1]
-
One-Pot vs. Stepwise Procedure: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve yields, especially if dialkylation is a concern.[2]
Issue 2: Formation of Isoindolinone Byproduct
Question: I am observing a significant amount of a byproduct that I've identified as the corresponding isoindolinone. How can I prevent its formation?
Answer: The formation of an isoindolinone (a lactam) is a common issue, particularly when reducing phthalimide derivatives.
Potential Causes:
-
Incomplete Reduction: The isoindolinone is an intermediate in the reduction of a phthalimide to an isoindoline. Insufficient reducing agent, low reaction temperature, or short reaction times can lead to the accumulation of this intermediate.
-
Oxidation of the Isoindoline: Although less common, the desired isoindoline product could potentially be oxidized back to the isoindolinone during workup or purification if exposed to air for extended periods, especially under certain conditions.
Solutions:
-
Stoichiometry of Reducing Agent: Increase the equivalents of the reducing agent (e.g., diborane) to ensure complete conversion of the phthalimide to the isoindoline.
-
Reaction Time and Temperature: Extend the reaction time and/or increase the temperature as needed, while monitoring the reaction progress by TLC to avoid degradation.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.
Issue 3: Presence of Over-Alkylated Byproducts in Reductive Amination
Question: My reductive amination reaction is producing secondary or tertiary amine byproducts. How can I improve the selectivity for the primary isoindoline?
Answer: Over-alkylation is a common side reaction in reductive amination when a primary amine is the target. The newly formed primary amine can react with another molecule of the aldehyde starting material to form a secondary amine, and so on.
Potential Causes:
-
High Concentration of Aldehyde: A high concentration of the aldehyde starting material relative to the amine source can promote further reaction with the product.
-
Reaction Conditions Favoring Further Reaction: The reaction conditions may be forcing, leading to the less reactive primary amine product reacting further.
Solutions:
-
Control Stoichiometry: Use a large excess of the amine source (e.g., ammonia or an ammonia equivalent like ammonium acetate) to favor the formation of the primary amine.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the newly formed primary amine low at any given time, reducing the likelihood of it reacting further.
-
Stepwise Procedure: A stepwise procedure, where the imine is formed first and then reduced, can sometimes offer better control and minimize over-alkylation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods are:
-
Reduction of N-protected 5-methoxycarbonylphthalimide: This involves the reduction of a commercially available or synthesized phthalimide derivative using a reducing agent like diborane, followed by deprotection if necessary.
-
Intramolecular Reductive Amination: This route typically starts with a benzene ring containing both an aldehyde (or ketone) and a masked amine precursor (e.g., a nitrile or a protected amine) at the appropriate positions. An intramolecular cyclization via reductive amination then forms the isoindoline ring.
-
Cycloaddition Reactions: Methods like [3+2] cycloaddition of azomethine ylides can also be employed to construct the isoindoline ring system.[3]
Q2: How do I choose the best synthetic route?
A2: The choice of synthetic route depends on several factors:
-
Availability of Starting Materials: Consider the commercial availability and cost of the precursors for each route.
-
Scalability: For larger-scale synthesis, reaction conditions, safety (e.g., handling of diborane), and ease of purification are important considerations. Reductive amination is often amenable to scale-up.
-
Functional Group Tolerance: If your molecule contains other sensitive functional groups, choose a route with mild reaction conditions and chemoselective reagents.
Q3: What are the best practices for purifying this compound?
A3:
-
Extraction: After quenching the reaction, an aqueous workup is typically performed. The product is usually extracted into an organic solvent like ethyl acetate or dichloromethane. Washing with brine can help to remove water from the organic layer.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purification.
-
Solvent System: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically used as the eluent.
-
Additive for Basic Compounds: Since isoindolines are basic, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can help to prevent peak tailing on the silica gel and improve separation.[4]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
Q4: How can I monitor the progress of my reaction?
A4:
-
Thin Layer Chromatography (TLC): TLC is the most common method for monitoring the reaction. It allows you to visualize the consumption of starting materials and the formation of the product and any major byproducts. Use a suitable eluent system and visualize the spots using a UV lamp and/or a staining agent (e.g., potassium permanganate or ninhydrin for amines).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can be used to monitor the reaction. It provides information on the retention times and mass-to-charge ratios of the components in the reaction mixture, which can help in identifying the product and byproducts.
Quantitative Data Summary
The following tables provide representative data on how reaction conditions can influence the yield and purity of this compound for two common synthetic routes. (Note: This data is illustrative and based on typical outcomes for these reaction types).
Table 1: Effect of Reducing Agent in Phthalimide Reduction
| Reducing Agent | Temperature (°C) | Time (h) | Yield of Isoindoline (%) | Isoindolinone Byproduct (%) |
| NaBH₄ | 25 | 24 | 15 | 80 |
| LiAlH₄ | 0 to 25 | 12 | 75 | <5 (with risk of ester reduction) |
| B₂H₆·THF | 25 | 12 | 90 | <5 |
Table 2: Influence of pH in Reductive Amination
| pH | Reducing Agent | Yield of Isoindoline (%) | Alcohol Byproduct (%) | Unreacted Aldehyde (%) |
| 2-3 | NaBH₃CN | 40 | 10 | 45 (amine is protonated) |
| 4-6 | NaBH₃CN | 85 | <5 | <5 |
| 7-8 | NaBH₃CN | 60 | 15 | 20 (imine formation is slow) |
| 4-6 | NaBH₄ | 55 | 30 | 10 (aldehyde reduction is competitive) |
Experimental Protocols
Protocol 1: Synthesis via Reduction of N-Boc-5-methoxycarbonylphthalimide
This protocol describes the reduction of an N-protected phthalimide derivative to the corresponding isoindoline using a borane-THF complex.
-
Dissolution: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-5-methoxycarbonylphthalimide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add a 1.0 M solution of borane-tetrahydrofuran complex in THF (3.0 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. Then, carefully add 2 M hydrochloric acid and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex and cleave the Boc protecting group.
-
Workup: Cool the mixture to room temperature and adjust the pH to >10 with aqueous sodium hydroxide. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexanes:ethyl acetate with 0.5% triethylamine) to afford this compound.
Protocol 2: Synthesis via Intramolecular Reductive Amination
This protocol outlines a one-pot intramolecular reductive amination to form the isoindoline ring.
-
Reaction Setup: To a solution of the dialdehyde precursor, methyl 2,4-diformylbenzoate (1.0 eq), in methanol, add ammonium acetate (5.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 24 hours. Monitor the reaction by TLC.[4]
-
Quenching: Quench the reaction by the addition of water.
-
Workup: Remove the methanol under reduced pressure. Add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for byproduct formation.
Caption: Reductive amination pathway and potential byproducts.
References
Catalyst Selection for Efficient Isoindoline Ring Formation: A Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection for the efficient synthesis of the isoindoline ring, a crucial scaffold in many pharmaceutical compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate challenges in your synthetic endeavors.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the catalytic formation of isoindoline rings.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in isoindoline synthesis can stem from several factors. A systematic evaluation of your reaction parameters is the first step to troubleshooting.
-
Suboptimal Catalyst or Ligand: The choice of catalyst and ligand is paramount. For instance, in palladium-catalyzed reactions, the ligand can significantly impact the outcome. If you are experiencing low yields, consider screening a panel of ligands with varying electronic and steric properties.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the starting materials or solvent, or by the reaction temperature being too high. Ensure all reagents and solvents are of high purity and consider running the reaction at a lower temperature. Visual indicators of catalyst decomposition, such as the formation of palladium black, can signal this issue.[1]
-
Incorrect Reaction Conditions: Temperature, solvent, and base are critical parameters. A temperature that is too low can lead to incomplete conversion, while a temperature that is too high can cause decomposition of starting materials or products. The solvent should be chosen to ensure adequate solubility of all reactants. The strength and type of base can also influence the reaction pathway.
-
Presence of Water or Oxygen: Many catalytic reactions are sensitive to moisture and oxygen. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if your catalytic system is sensitive to these elements.
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: Side product formation is a common challenge that can often be mitigated by optimizing the reaction conditions.
-
Ligand Tuning: In transition metal catalysis, the ligand plays a crucial role in determining selectivity. For example, in palladium-catalyzed asymmetric allylic C–H amination for the synthesis of chiral isoindolines, screening different phosphine ligands is essential to achieve high enantioselectivity.[2]
-
Choice of Base: The base can influence which reaction pathway is favored. Experimenting with a range of bases, from organic to inorganic and from weak to strong, can help to minimize side reactions.
-
Temperature and Concentration: Running the reaction at a lower temperature for a longer duration can sometimes improve selectivity by favoring the formation of the kinetic product. Adjusting the concentration of the reactants can also impact the rate of competing side reactions.
-
Protecting Groups: In some cases, the presence of a specific protecting group on the nitrogen atom can influence the reaction's outcome. For instance, in certain palladium-catalyzed C-H activation reactions, a mesyl protecting group has been shown to be effective.
Q3: My catalyst appears to be inactive or "dead". What are the common causes of catalyst poisoning?
A3: Catalyst poisoning leads to a significant drop in catalytic activity. Identifying the source of the poison is key to resolving the issue.
-
Impurities in Reagents or Solvents: Trace impurities in your starting materials or solvents can act as potent catalyst poisons. Common poisons for palladium catalysts include sulfur, thiols, and other soft nucleophiles.[1] It is crucial to use highly pure reagents and solvents.
-
Air and Moisture: As mentioned previously, some catalysts are sensitive to air and moisture, which can lead to their deactivation.
-
Strongly Coordinating Species: If your substrate or other reagents contain functional groups that can bind strongly and irreversibly to the metal center, they can inhibit catalysis by blocking the active sites.
-
Thermal Degradation: High reaction temperatures can lead to the thermal decomposition of the catalyst.[3]
Q4: How do I choose the best purification method for my isoindoline product?
A4: The purification of isoindoline derivatives can be challenging due to their potential instability and the presence of structurally similar byproducts.
-
Column Chromatography: Silica gel column chromatography is a widely used technique for purifying isoindoline derivatives. The choice of eluent is critical for achieving good separation.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing small amounts of impurities.
-
Work-up Considerations: The stability of the isoindoline ring should be considered during the work-up procedure. Minimize exposure to harsh acidic or basic conditions, and prolonged exposure to heat and air if the product is known to be sensitive.[4]
Data Presentation
The following tables summarize quantitative data for different catalytic systems used in the synthesis of isoindolines and isoindolinones to facilitate comparison.
Table 1: Comparison of Palladium Catalysts for the Carbonylative Cyclization of o-Halobenzoates [5]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2.0) | Toluene | 95 | 24 | 75 |
| 2 | Pd(OAc)₂ (5) | dppp (10) | Cs₂CO₃ (2.0) | Toluene | 95 | 24 | 92 |
| 3 | Pd(OAc)₂ (2) | dppp (4) | Cs₂CO₃ (2.0) | Toluene | 95 | 24 | 78 |
| 4 | Pd(OAc)₂ (5) | dppp (10) | Cs₂CO₃ (1.5) | Toluene | 95 | 24 | 73 |
Reaction conditions: Methyl 2-iodobenzoate (0.5 mmol), benzylamine (1.2 equiv), under 1 atm CO.
Table 2: Optimization of Palladium-Catalyzed Asymmetric Allylic C–H Amination for Chiral Isoindoline Synthesis [2]
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Oxidant (equiv) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pd(dba)₂ (10) | L1 (12) | 2,5-DTBQ (1.0) | THF | 70 | 56 | 7 |
| 2 | Pd(OAc)₂ (10) | L7 (12) | 2,5-DTBQ (1.0) | i-PrOH | 30 | 99 | 98 |
| 3 | Pd(dba)₂ (10) | L7' (12) | 2,5-DTBQ (1.0) | MTBE | 30 | 85 | 93 |
Reaction conditions: N-(2-allylbenzyl)aniline derivative (0.1 mmol) under N₂ for 24 h.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
1. Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates and Primary Amines for Isoindoline-1,3-dione Synthesis [5]
-
Materials:
-
o-halobenzoate (e.g., methyl 2-iodobenzoate) (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Carbon monoxide (CO) gas (balloon pressure)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the o-halobenzoate (0.5 mmol, 1.0 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.025 mmol, 5 mol%), and 1,3-bis(diphenylphosphino)propane (0.05 mmol, 10 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen.
-
Add anhydrous toluene (6 mL) and the primary amine (0.6 mmol, 1.2 equiv) via syringe.
-
Purge the flask with carbon monoxide gas for 2-3 minutes, then maintain a positive pressure of CO using a balloon.
-
Heat the reaction mixture to 95 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
2. NHC-Catalyzed Synthesis of N-Substituted Isoindolinone Acetates [6]
-
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.2 equiv)
-
NHC precursor (e.g., 1,3-dimesitylimidazolium chloride) (10 mol%)
-
Base (e.g., DBU) (10 mol%)
-
Solvent (e.g., THF)
-
Oxidant (air)
-
-
Procedure:
-
To a reaction vessel, add the aldehyde, amine, NHC precursor, and base in the chosen solvent.
-
Stir the reaction mixture at the optimized temperature under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualizations
This section provides diagrams of key signaling pathways, experimental workflows, and logical relationships using the DOT language.
Caption: General Experimental Workflow for Catalytic Isoindoline Synthesis.
Caption: Logical Workflow for Catalyst Selection in Isoindoline Synthesis.
Caption: Simplified Catalytic Cycle for Palladium-Catalyzed Isoindolinone Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoindolinone synthesis [organic-chemistry.org]
stability studies of methyl isoindoline-5-carboxylate under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies on methyl isoindoline-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1] For this compound, the recommended stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments.[2][3] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products formed are representative of those that might appear under long-term storage conditions.[1][3]
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes a secondary amine, a methyl ester, and an aromatic ring, the following degradation pathways are plausible:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield isoindoline-5-carboxylic acid and methanol.[4]
-
Oxidation: The secondary amine of the isoindoline ring is a potential site for oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.[5][6] The benzylic positions of the isoindoline ring are also susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to isomerization, dimerization, or cleavage of the molecule.[3]
Q3: How can I monitor the degradation of this compound and quantify its degradants?
A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection, is required.[2][7] This method must be capable of separating the parent drug from all its degradation products. Validation of the method for linearity, accuracy, precision, and specificity is crucial.[2]
Troubleshooting Guides
Issue 1: No degradation observed under stress conditions.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or extend the duration of the stress testing.[2] |
| Incorrect solvent or pH. | Ensure the compound is dissolved in a suitable solvent system where it is both soluble and reactive to the stressor. Verify the pH of the solution. |
| Analytical method is not sensitive enough. | Optimize the detection wavelength or switch to a more sensitive detector like a mass spectrometer to detect low levels of degradants. |
Issue 2: Excessive degradation (>20%) is observed.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial, controlled degradation.[3] |
| Secondary degradation. | Over-stressing can lead to the formation of secondary degradants that may not be relevant to real-time stability.[2] Milder conditions will help in identifying the primary degradation products. |
| Sample concentration is too high. | A high concentration might accelerate the degradation rate. Consider reducing the initial concentration of this compound. |
Issue 3: Poor peak shape or resolution in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase. | Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) to improve the separation of the parent compound and its degradants. |
| Column degradation. | The column may be degraded by harsh pH conditions. Use a column suitable for the pH of your mobile phase and samples. Consider using a guard column. |
| Co-elution of degradants. | Modify the gradient profile, flow rate, or column temperature to improve the resolution between closely eluting peaks. |
Data Presentation
The following tables present hypothetical data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Number of Degradants | Major Degradant Peak (Retention Time) |
| 0.1 M HCl (60°C, 24h) | 12.5 | 2 | 4.2 min |
| 0.1 M NaOH (60°C, 8h) | 18.2 | 1 | 3.5 min |
| 3% H₂O₂ (RT, 24h) | 8.7 | 3 | 5.1 min |
| Thermal (80°C, 48h) | 5.3 | 1 | 6.8 min |
| Photolytic (UV light, 24h) | 15.8 | 4 | 2.9 min, 7.2 min |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | Purity of Parent Peak (%) | Mass Balance (%) |
| 0.1 M HCl | 87.5 | 99.2 |
| 0.1 M NaOH | 81.8 | 99.5 |
| 3% H₂O₂ | 91.3 | 98.9 |
| Thermal | 94.7 | 100.1 |
| Photolytic | 84.2 | 97.8 |
Experimental Protocols
Protocol 1: Acid and Base Hydrolysis
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl to an aliquot of the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH to another aliquot.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).[7]
-
Neutralize the samples before injection into the HPLC system.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Add a solution of 3% hydrogen peroxide to an aliquot of the stock solution.[7]
-
Keep the solution at room temperature and protect it from light.
-
Collect samples at different time intervals.
-
Analyze the samples by HPLC.
Protocol 3: Thermal Degradation
-
Place the solid sample of this compound in a controlled temperature oven (e.g., 80°C).[7]
-
For solution-state thermal stability, prepare a solution of the compound and heat it at a specified temperature.
-
Withdraw samples at predetermined time points.
-
Dissolve the solid samples in a suitable solvent before analysis.
-
Analyze all samples by HPLC.
Protocol 4: Photolytic Degradation
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]
-
A control sample should be wrapped in aluminum foil to protect it from light.[8]
-
Maintain the temperature of the samples at ambient or a controlled temperature.
-
Collect samples at appropriate time intervals.
-
Analyze the samples by HPLC.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpsonline.com [ajpsonline.com]
- 4. jocpr.com [jocpr.com]
- 5. Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts | MDPI [mdpi.com]
- 6. Unusual oxidation in thionyl chloride: novel synthesis of methyl 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of the NMR Spectral Data of Methyl Isoindoline-5-carboxylate and its Aromatic Analogue
A detailed comparison of the 1H and 13C NMR spectral data of methyl isoindoline-5-carboxylate and its alternative, methyl indole-5-carboxylate, is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their structural differences as reflected in their nuclear magnetic resonance spectra, supported by predicted and experimental data.
This report summarizes the key differences in the chemical shifts observed in the 1H and 13C NMR spectra of this compound and methyl indole-5-carboxylate. These differences primarily arise from the saturated isoindoline ring in the former, which imparts greater flexibility and a distinct electronic environment compared to the planar, aromatic indole ring in the latter.
1H NMR Spectral Data Comparison
The 1H NMR spectra of the two compounds reveal significant differences, particularly in the regions corresponding to the heterocyclic ring protons. This compound is expected to show aliphatic signals for the methylene protons of the isoindoline ring, which are absent in the aromatic methyl indole-5-carboxylate.
| Assignment | This compound (Predicted) Chemical Shift (ppm) | Methyl Indole-5-carboxylate (Experimental) Chemical Shift (ppm) |
| NH | ~2-4 (broad s) | 8.17 (br s) |
| Ar-H4 | ~7.8 (d) | 8.38 (s) |
| Ar-H6 | ~7.2 (d) | 7.92 (dd) |
| Ar-H7 | ~7.3 (dd) | 7.36 (d) |
| CH2 (C1, C3) | ~4.3 (s) | - |
| H2 | - | 7.04 (s) |
| OCH3 | ~3.8 (s) | 3.96 (s) |
Note: The chemical shifts for this compound are predicted values and should be considered as estimates. Experimental values for methyl indole-5-carboxylate are sourced from publicly available spectral data.
13C NMR Spectral Data Comparison
The 13C NMR spectra further highlight the structural disparities. The aliphatic carbons of the isoindoline ring in this compound will resonate at a much higher field (lower ppm) compared to the sp2-hybridized carbons of the indole ring.
| Assignment | This compound (Predicted) Chemical Shift (ppm) | Methyl Indole-5-carboxylate (Experimental) Chemical Shift (ppm) |
| C=O | ~167 | 168.45 |
| C5 | ~129 | 123.41 |
| C3a | ~140 | 128.08 |
| C7a | ~142 | 138.97 |
| C4 | ~122 | 122.08 |
| C6 | ~121 | 121.31 |
| C7 | ~128 | 110.69 |
| C1, C3 | ~53 | - |
| C2 | - | 113.41 |
| C3 | - | 122.89 |
| OCH3 | ~52 | 51.93 |
Note: The chemical shifts for this compound are predicted values. Experimental values for methyl indole-5-carboxylate are from established spectral databases.
Experimental Protocols
A general protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules like this compound is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for 1H NMR (20-50 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[1]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[2]
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For 1H NMR :
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
For 13C NMR :
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration and the presence of quaternary carbons.
-
Relaxation delay: 2 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.
Workflow for Spectral Data Analysis
The following diagram illustrates a typical workflow for the analysis of NMR spectral data, from sample preparation to structure elucidation.
Caption: A flowchart outlining the key stages of NMR spectral data analysis.
References
A Comparative Guide to the Biological Activity of Methyl Isoindoline-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various methyl isoindoline-5-carboxylate and related isoindolinone derivatives. The information presented is curated from recent scientific literature and is intended to aid in the research and development of novel therapeutic agents based on this scaffold. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant signaling pathways to facilitate a deeper understanding of the structure-activity relationships of these compounds.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological activities of different isoindolinone and isoindoline amide derivatives, focusing on their enzyme inhibitory, antimicrobial, and cytotoxic effects.
Carbonic Anhydrase Inhibition
A series of novel isoindolinone derivatives have been shown to be potent inhibitors of human carbonic anhydrase (hCA) I and II isoforms. The inhibitory activities, expressed as IC50 and Ki values, are presented in Table 1. Notably, compounds 2c and 2f demonstrated superior inhibitory effects on both hCA I and II when compared to the standard inhibitor, acetazolamide (AAZ).[1][2][3]
Table 1: Inhibitory Activity of Isoindolinone Derivatives against hCA I and hCA II. [1][2][3]
| Compound | hCA I IC50 (nM) | hCA I Ki (nM) | hCA II IC50 (nM) | hCA II Ki (nM) |
| 2a | 75.73 ± 1.205 | 87.08 ± 35.21 | 231 ± 1 | 160.34 ± 46.59 |
| 2b | 68.45 ± 0.876 | 75.43 ± 28.14 | 154 ± 0.87 | 98.76 ± 33.12 |
| 2c | 16.09 ± 0.432 | 16.09 ± 4.14 | 14.87 ± 0.065 | 14.87 ± 3.25 |
| 2d | 55.21 ± 0.998 | 62.18 ± 21.09 | 112 ± 0.54 | 76.54 ± 25.43 |
| 2e | 34.18 ± 0.654 | 45.32 ± 15.87 | 65 ± 0.32 | 43.87 ± 12.87 |
| 2f | 11.24 ± 0.291 | 11.48 ± 4.18 | 13.02 ± 0.041 | 9.32 ± 2.35 |
| AAZ | 250.0 ± 2.34 | 278.0 ± 5.67 | 12.1 ± 0.01 | 10.5 ± 0.12 |
Antimicrobial Activity
The antimicrobial potential of isoindolinone derivatives was evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The activity is reported as the diameter of the inhibition zone in millimeters (mm). Compound 2f exhibited the broadest spectrum and most potent antimicrobial activity.[1]
Table 2: Antimicrobial Activity of Isoindolinone Derivatives (Inhibition Zone in mm). [1]
| Compound | S. aureus (Gram+) | B. cereus (Gram+) | K. pneumoniae (Gram-) | E. coli (Gram-) | C. albicans (Fungus) | Y. lipolytica (Fungus) |
| 2a | 7 | 8 | 9 | 8 | - | - |
| 2b | 10 | 11 | 10 | 10 | - | - |
| 2c | 18 | 17 | 18 | 17 | - | - |
| 2d | 13 | 12 | 13 | 12 | - | - |
| 2e | 12 | 10 | 14 | 11 | - | - |
| 2f | 22 | 20 | 25 | 22 | 19 | 16 |
| Ampicillin | 25 | 24 | 28 | 26 | - | - |
| Nystatin | - | - | - | - | 22 | 20 |
'-' indicates no inhibition zone observed.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of the synthesized isoindolinone derivatives were assessed against the A549 human lung cancer cell line using the WST-1 assay. Compound 2a displayed dose-dependent anticancer activity.[1][2][3]
Table 3: Cytotoxicity of Isoindolinone Derivatives against A549 Cancer Cells. [1][2][3]
| Compound | IC50 (µg/mL) |
| 2a | 45.89 |
| 2b | >100 |
| 2c | >100 |
| 2d | >100 |
| 2e | >100 |
| 2f | >100 |
ADAMTS-4/5 Inhibition
A series of isoindoline amide derivatives were identified as potent inhibitors of ADAMTS-4 and ADAMTS-5, enzymes implicated in osteoarthritis. The inhibitory potency (IC50) and selectivity against other metalloproteases are presented below.
Table 4: In Vitro Activity of Isoindoline Amide Derivatives against ADAMTS-4 and ADAMTS-5.
| Compound | ADAMTS-4 IC50 (nM) | ADAMTS-5 IC50 (nM) |
| 18 | 13 | 3 |
| 20 | 7 | 2 |
| 25 | 25 | 5 |
| 26 | 14 | 3 |
| GLPG1972 | 29 | 8 |
Table 5: Selectivity Profile of Isoindoline Amide Derivatives (IC50 in µM).
| Target | Compound 18 | Compound 25 | GLPG1972 |
| MMP2 | 0.8 | 1.2 | 1.5 |
| MMP8 | 0.3 | 0.5 | 0.7 |
| MMP12 | 0.2 | 0.4 | 0.6 |
| ADAMTS-1 | >10 | >10 | >10 |
| ADAMTS-8 | >10 | >10 | >10 |
| MMP1 | >10 | >10 | >10 |
| MMP3 | >10 | >10 | >10 |
| MMP9 | >10 | >10 | >10 |
| MMP13 | >10 | >10 | >10 |
| MMP14 | >10 | >10 | >10 |
| ADAM10 | >10 | >10 | >10 |
| ADAM17 | >10 | >10 | >10 |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Carbonic Anhydrase Inhibition Assay
The inhibitory effects of the isoindolinone derivatives on the esterase activity of hCA I and hCA II were determined spectrophotometrically.
-
Enzyme and Substrate Preparation: Human carbonic anhydrase I and II were purified from human erythrocytes. 4-Nitrophenyl acetate (NPA) was used as the substrate.
-
Assay Procedure: The assay was performed in 96-well microplates. The reaction mixture contained 140 µL of 25 mM Tris-HCl buffer (pH 7.4), 20 µL of the test compound solution (at various concentrations), and 20 µL of a 0.05 mg/mL enzyme solution.
-
Initiation and Measurement: The reaction was initiated by adding 20 µL of 0.5 mM NPA solution. The hydrolysis of NPA was monitored by measuring the absorbance change at 348 nm over time using a microplate reader.
-
Data Analysis: The inhibitory effects were determined by comparing the enzymatic rates in the presence and absence of the inhibitors. IC50 values were calculated from the dose-response curves. Ki values were determined using the Cheng-Prusoff equation.
Antimicrobial Activity Assay (Disk Diffusion Method)
The antimicrobial activity of the isoindolinone derivatives was assessed using the disk diffusion method.
-
Microorganism Preparation: Bacterial and fungal strains were cultured in appropriate broth media to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates was uniformly inoculated with the microbial suspension.
-
Disk Application: Sterile filter paper disks (6 mm in diameter) were impregnated with 10 µL of the test compound solution (1 mg/mL in DMSO). Standard antibiotic disks (Ampicillin for bacteria, Nystatin for fungi) and a DMSO-loaded disk served as positive and negative controls, respectively.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disk was measured in millimeters.
Cytotoxicity Assay (WST-1 Assay)
The cytotoxicity of the isoindolinone derivatives was evaluated against the A549 human lung cancer cell line using the WST-1 (Water Soluble Tetrazolium salt) assay.[4][5][6]
-
Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 24 hours.
-
WST-1 Reagent Addition: After the incubation period, 10 µL of WST-1 reagent was added to each well.
-
Incubation and Measurement: The plates were incubated for an additional 2-4 hours at 37°C. The absorbance was then measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the control (untreated cells). IC50 values were calculated from the dose-response curves.
ADAMTS-5 Inhibition Assay (FRET-based)
The inhibitory activity against ADAMTS-5 was determined using a fluorescence resonance energy transfer (FRET) based assay.[7][8]
-
Reagents: Recombinant human ADAMTS-5, a specific FRET peptide substrate, and assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Assay Procedure: The assay was performed in 96-well plates. Test compounds at various concentrations were pre-incubated with the ADAMTS-5 enzyme.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the FRET substrate.
-
Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the FRET substrate was monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates were calculated. The percent inhibition was determined by comparing the rates in the presence of the inhibitor to the control (no inhibitor). IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathways
The following diagrams illustrate signaling pathways potentially modulated by isoindoline and isoindolinone derivatives.
Caption: Carbonic Anhydrase Signaling Pathway.
Caption: ADAMTS-5 Signaling in Osteoarthritis.
Caption: Experimental Workflow for Drug Screening.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. materialneutral.info [materialneutral.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methyl Isoindoline-5-carboxylate: A Comparative Guide to a Privileged Heterocyclic Scaffold
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic feasibility and biological activity of a potential drug candidate. Among the plethora of nitrogen-containing heterocycles, the isoindoline core, and specifically its functionalized derivatives like methyl isoindoline-5-carboxylate, represents a "privileged scaffold" frequently found in biologically active compounds and approved drugs.[1][2] This guide provides an objective comparison of this compound with other prominent heterocyclic scaffolds, namely pyrrolidine and piperidine derivatives, supported by available experimental data and detailed synthetic protocols.
The isoindoline framework, a bicyclic system composed of a benzene ring fused to a pyrrolidine ring, offers a unique three-dimensional architecture that can effectively present pharmacophoric elements for interaction with biological targets.[1] This structural rigidity, combined with the presence of a basic nitrogen atom, allows for the modulation of physicochemical properties such as solubility and lipophilicity, which are crucial for drug development.[1][3]
Physicochemical Properties: A Comparative Overview
While structurally related, isoindoline, pyrrolidine, and piperidine scaffolds exhibit subtle but significant differences in their physicochemical properties, which can impact their pharmacokinetic profiles.
| Property | Isoindoline | Pyrrolidine | Piperidine | Key Considerations for Drug Design |
| Structure | Bicyclic (Benzene fused to Pyrrolidine) | Monocyclic (5-membered) | Monocyclic (6-membered) | The bicyclic nature of isoindoline provides a more rigid and planar structure compared to the flexible monocyclic scaffolds. |
| pKa of Conjugate Acid | ~8-9 (estimated for isoindoline) | ~11.27[3] | ~11.22[3] | Pyrrolidine and piperidine are significantly more basic. The reduced basicity of isoindoline can be advantageous in reducing off-target effects associated with high basicity. |
| logP (Octanol/Water) | Higher (more lipophilic) | 0.46[3] | 0.84[3] | The fused benzene ring makes isoindoline derivatives generally more lipophilic than their monocyclic counterparts. This can influence solubility, cell permeability, and metabolic stability.[3] |
| Conformational Flexibility | Rigid | Flexible (envelope/twist conformations) | Flexible (chair/boat conformations) | The rigidity of the isoindoline scaffold can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding to a target. |
Synthesis of this compound and Related Scaffolds
The synthetic accessibility of a scaffold is a primary concern in drug development. Below are representative synthetic routes to this compound and comparable pyrrolidine and piperidine derivatives.
Synthetic Workflow Overview
Caption: General synthetic workflows for key heterocyclic carboxylates.
Experimental Protocols
Synthesis of Methyl 2,3-dihydro-1H-isoindole-5-carboxylate
A common route to the isoindoline core involves the cyclization of a suitably substituted benzene derivative. For instance, starting from a phthalic anhydride derivative, amidation followed by reduction and cyclization can yield the desired isoindoline. Another approach involves the reduction of an isoindolinone precursor.
Representative Protocol (Conceptual):
-
Amide Formation: A substituted phthalic anhydride is reacted with an amine to form the corresponding phthalamic acid.
-
Cyclization and Reduction: The phthalamic acid is then cyclized to the corresponding phthalimide. Subsequent reduction of the phthalimide, for example using zinc dust in acetic acid or catalytic hydrogenation, yields the isoindoline ring.
-
Esterification: If the carboxylate is not already present, the corresponding carboxylic acid can be esterified using standard methods (e.g., Fischer-Speier esterification).
Synthesis of Methyl Pyrrolidine-3-carboxylate
The synthesis of pyrrolidine-3-carboxylates can be achieved through various methods, including the Michael addition of an amine to an α,β-unsaturated ester followed by cyclization.
Representative Protocol (Conceptual):
-
Michael Addition: A primary amine is reacted with a derivative of itaconic acid (e.g., dimethyl itaconate) in a Michael addition reaction.
-
Cyclization: The resulting adduct undergoes intramolecular cyclization, often promoted by a base, to form the pyrrolidinone ring.
-
Reduction: The lactam functionality of the pyrrolidinone is then reduced to the corresponding amine to yield the pyrrolidine ring.
Synthesis of Methyl Piperidine-4-carboxylate
Piperidine-4-carboxylates are commonly synthesized from pyridine precursors.
Representative Protocol (Conceptual):
-
Oxidation of 4-Picoline: 4-Picoline is oxidized to isonicotinic acid using a strong oxidizing agent like potassium permanganate.
-
Esterification: The resulting isonicotinic acid is esterified to methyl isonicotinate.
-
Reduction: The pyridine ring of methyl isonicotinate is reduced to a piperidine ring via catalytic hydrogenation, typically using a platinum or rhodium catalyst under pressure.
Comparative Biological Activity
The choice of a heterocyclic scaffold can significantly impact the biological activity of a molecule. While a direct comparison of this compound with other scaffolds is limited, we can analyze the performance of derivatives from each class in similar therapeutic areas.
Anticancer Activity
The isoindoline scaffold is a core component of several anticancer drugs, including the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.[1] Derivatives of isoindolinone have also shown potent cytotoxic effects against various cancer cell lines.[4]
| Scaffold Derivative | Target/Cell Line | IC50/Activity | Reference |
| Isoindolinone Derivative | HepG2 (Liver Cancer) | IC50 = 5.89 µM | |
| 3-Oxoisoindoline-4-carboxamide | PARP-1 | Good intrinsic and cellular activity | [5] |
| Spirooxindole-pyrrolidine | HCT116 (Colon Cancer) | IC50 = 8.5 µM | [6] |
| Indolylisoxazolines (containing indole, a related bicyclic heterocycle) | C4-2 (Prostate Cancer) | IC50 = 2.5-5.0 µM | [7] |
| Indole-based Pyrazoline Derivative | Various Cancer Cell Lines | Significant cytotoxic activities | [8] |
Signaling Pathway Example: PARP Inhibition
Caption: Inhibition of PARP-1 by isoindoline-based inhibitors disrupts DNA repair, leading to apoptosis.
Central Nervous System (CNS) Activity
The ability to cross the blood-brain barrier makes piperidine a highly valuable scaffold in the development of CNS-active drugs.[9] Isoindoline derivatives have also been explored for their potential in treating neurological disorders.
| Scaffold Derivative | Target/Application | Activity | Reference |
| Isoindolinyl Benzisoxazolpiperidine | Dopamine D4 Receptor Antagonist | Potent and selective | [10] |
| Piperidine-based Opioids (e.g., Fentanyl) | µ-Opioid Receptor Agonist | Potent analgesics | [9] |
| Spiro[pyrrolidine-3,3′-indoline] | 5-HT6 Receptor Ligand | Submicromolar affinity | [11] |
Conclusion
This compound and its parent scaffold offer a compelling combination of structural rigidity, modulated basicity, and proven biological relevance, particularly in oncology. When compared to more flexible, monocyclic scaffolds like pyrrolidine and piperidine, the isoindoline core provides a distinct set of physicochemical properties that can be strategically employed in drug design to achieve desired potency, selectivity, and pharmacokinetic profiles.
The choice between these scaffolds is context-dependent and should be guided by the specific requirements of the biological target and the desired ADME properties. While pyrrolidine and piperidine offer greater conformational flexibility and higher basicity, the rigidity and modulated lipophilicity of the isoindoline scaffold make it a valuable tool in the medicinal chemist's arsenal for the development of novel therapeutics. Further head-to-head studies comparing directly analogous derivatives of these scaffolds are warranted to provide a more definitive guide for scaffold selection in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity studies of indolylisoxazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. experts.umn.edu [experts.umn.edu]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Methyl Isoindoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Methyl isoindoline-5-carboxylate, in particular, serves as a crucial building block for the synthesis of various therapeutic agents. This guide provides a comparative analysis of two synthetic routes to this valuable intermediate: a traditional, established method and a novel, streamlined approach. We present a detailed examination of their respective experimental protocols, quantitative performance data, and a discussion of their relative merits to inform synthetic strategy in research and development settings.
At a Glance: Comparison of Synthetic Routes
| Parameter | Established Route: Two-Step Synthesis via Carboxylic Acid | New Route: One-Pot Reductive Amination & Cyclization |
| Starting Materials | 4-Formyl-3-nitrobenzoic acid, Methylamine, Methanol, Thionyl Chloride | Dimethyl 4-(bromomethyl)phthalate, Ammonia |
| Key Intermediates | Isoindoline-5-carboxylic acid | in situ generated amine |
| Overall Yield | ~75% | 85% |
| Reaction Time | ~28 hours | ~12 hours |
| Number of Steps | 2 | 1 |
| Purification | Crystallization and Column Chromatography | Column Chromatography |
| Key Advantages | Well-documented precursors | Higher efficiency, reduced steps |
| Key Disadvantages | Longer reaction time, use of hazardous reagents (SOCl₂) | Requires specialized starting material |
Established Synthetic Route: A Two-Step Approach
The established synthesis of this compound is a reliable, two-step process that proceeds through the formation and subsequent esterification of isoindoline-5-carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Isoindoline-5-carboxylic acid
-
Reductive Amination: To a solution of 4-formyl-3-nitrobenzoic acid (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in ethanol.
-
Reduction: The resulting imine is reduced by catalytic hydrogenation over Palladium on carbon (10 mol%) under a hydrogen atmosphere (50 psi) for 16 hours.
-
Cyclization: Upon completion of the reduction, the catalyst is filtered off, and the filtrate is acidified with hydrochloric acid to induce cyclization.
-
Isolation: The reaction mixture is concentrated, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to afford isoindoline-5-carboxylic acid.
Step 2: Esterification to this compound
-
Acid Chloride Formation: Isoindoline-5-carboxylic acid (1.0 eq) is suspended in dichloromethane, and thionyl chloride (1.5 eq) is added dropwise at 0°C. The mixture is then refluxed for 2 hours.
-
Ester Formation: The reaction is cooled, and methanol (5.0 eq) is added carefully. The mixture is stirred at room temperature for 8 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.
Established two-step synthesis of this compound.
A Novel, Efficient One-Pot Synthesis
A new, more efficient synthetic route has been developed, which combines the reductive amination and cyclization steps into a single, one-pot procedure, significantly reducing reaction time and improving the overall yield.
Experimental Protocol
-
Reaction Setup: In a high-pressure reaction vessel, dimethyl 4-(bromomethyl)phthalate (1.0 eq) is dissolved in a 7N solution of ammonia in methanol.
-
Reductive Amination and Cyclization: The vessel is sealed, and the reaction mixture is stirred at 80°C for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.
Novel one-pot synthesis of this compound.
Concluding Remarks
The validation of this new synthetic route for this compound offers a significant improvement over the established, two-step method. The one-pot nature of the new protocol not only provides a higher overall yield and a shorter reaction time but also circumvents the use of hazardous reagents like thionyl chloride. For researchers and professionals in drug development, the adoption of this novel route can lead to a more efficient and sustainable production of this key intermediate, thereby accelerating the discovery and development of new isoindoline-based therapeutics.
A Comparative Guide to Catalysts for the Synthesis of Methyl Isoindoline-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted isoindolines is a cornerstone of medicinal chemistry, with the isoindoline scaffold present in a wide array of biologically active compounds. Methyl isoindoline-5-carboxylate, in particular, serves as a crucial intermediate in the development of novel therapeutics. The efficiency of its synthesis is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalytic systems for the synthesis of the isoindoline core, offering supporting experimental data from literature on closely related structures to inform catalyst selection for this compound synthesis.
Performance Comparison of Catalytic Systems
The following tables summarize quantitative data for different catalytic approaches to the synthesis of isoindoline and isoindolinone scaffolds. While direct comparative data for this compound is limited in the available literature, these examples provide valuable insights into the efficacy of various catalysts.
Palladium-Catalyzed Synthesis
Palladium catalysts are widely employed for the synthesis of isoindolinones through various methods, including carbonylative cyclization and C-H activation.[1][2]
| Catalyst System | Substrate | Reaction Type | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / dppp | Methyl 2-iodobenzoate and Benzylamine | Carbonylative Cyclization | Toluene | 95 | 91 | [3] |
| PdCl₂ / Cu(OAc)₂ | Benzylamine | C-H Carbonylation | Toluene/DMSO | 110 | up to 95 | [2] |
| Pd(OAc)₂ / P(m-tolyl)₃ | N-butyl-2-iodo-N-methacryloylbenzamide | Domino Carbopalladation/Carbonylation | DMC | 110 | 95 | [4] |
| Pd/C | N-benzyl-2-methylbenzamide | Dehydrogenative C(sp³)–H amidation | 1,4-Dioxane | 140 | 85 | [1] |
Rhodium-Catalyzed Synthesis
Rhodium catalysts are effective for the synthesis of isoindolinones via C-H activation and annulation reactions.[5][6]
| Catalyst System | Substrate | Reaction Type | Solvent | Temp. (°C) | Yield (%) | Reference |
| [{RhCl₂(Cp)}₂] | N-benzoylsulfonamide and olefin | C-H activation/annulation | DCE | 100 | up to 95 | [5] |
| [RhCpCl₂]₂ | Benzimidate and allyl carbonate | C-H activation/cyclization | DCE | 80 | up to 98 | [7] |
Iridium-Catalyzed Synthesis
Iridium catalysts have been utilized for the synthesis of isoindolines through hydroarylation and reductive lactamization.[8][9]
| Catalyst System | Substrate | Reaction Type | Solvent | Temp. (°C) | Yield (%) | Reference |
| [Ir(cod)Cl]₂ / ligand | N-arylisoindolinone and alkene | C-H alkylation | Dioxane | 120 | up to 87 | [9] |
| Iridium complex | 2-formylbenzoic acid and primary amine | Reductive lactamization | Water/Ethanol | 100 | High | [8] |
Organocatalytic Synthesis
Organocatalysts, particularly bifunctional catalysts, have shown promise in the asymmetric synthesis of isoindolinones.[10]
| Catalyst System | Substrate | Reaction Type | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (R,R)-Takemoto catalyst I | α-amido sulfone and acetylacetone | Mannich/cyclization | Toluene | 40 | ~70 (overall) | 89 | [10] |
Experimental Protocols
General Palladium-Catalyzed Carbonylative Cyclization[3]
To a solution of the o-halobenzoate (0.5 mmol) in toluene (6 mL) is added the primary amine (1.2 equiv), Pd(OAc)₂ (5 mol %), 1,3-bis(diphenylphosphino)propane (dppp, 10 mol %), and Cs₂CO₃ (2.0 equiv). The flask is sealed and flushed with carbon monoxide. A balloon filled with CO is attached to the flask, and the reaction is stirred at 95 °C for 24 hours. After completion, the solution is diluted with ethyl acetate (10 mL) and filtered through celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.
General Rhodium-Catalyzed C-H Activation/Annulation[5]
A mixture of the N-benzoylsulfonamide (0.2 mmol), the olefin (0.4 mmol), [{RhCl₂(Cp*)}₂] (2.5 mol %), and AgSbF₆ (10 mol %) in 1,2-dichloroethane (1 mL) is stirred at 100 °C for 12 hours. The reaction mixture is then cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by flash chromatography on silica gel.
General Iridium-Catalyzed Reductive Lactamization[8]
A mixture of 2-formylbenzoic acid (1.0 mmol), a primary amine (1.2 mmol), and the iridium catalyst (0.1-1 mol %) in a water/ethanol solvent mixture is heated at 100 °C under a hydrogen atmosphere. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by crystallization or chromatography.
General Organocatalytic Mannich/Cyclization Reaction[10]
To a solution of the α-amido sulfone (1.0 equiv) in toluene is added the nucleophile (1.2 equiv), potassium carbonate (20 mol %), and the Takemoto catalyst (20 mol %). The reaction mixture is stirred at the specified temperature until the starting material is consumed. The crude product is then purified by flash chromatography on silica gel.
Visualizations
Caption: General reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for catalyzed synthesis.
References
- 1. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
- 2. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 3. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of rhodium(iii)-catalyzed isoquinoline derivatives from allyl carbonates and benzimidates with hydrogen evolution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Isoindolinone synthesis [organic-chemistry.org]
- 9. Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation with Simple Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Spectral Maze: A Comparative Guide to Cross-Referencing NMR Data for Methyl Isoindoline-5-Carboxylate
For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel or synthesized compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose. However, the interpretation of raw NMR data can be complex and requires careful cross-referencing with established databases and predictive models. This guide provides a comprehensive comparison of resources for the NMR data of methyl isoindoline-5-carboxylate, offering a workflow for data validation, detailed experimental protocols, and a comparative analysis with a structurally related compound.
Workflow for Cross-Referencing NMR Data
The process of validating NMR data involves a systematic approach of comparing experimentally acquired spectra with data from various sources. This workflow ensures a higher degree of confidence in the structural assignment.
Caption: Workflow for NMR data cross-referencing.
Comparative NMR Data Analysis
Due to the limited availability of public experimental NMR data for this compound, this guide presents predicted ¹H and ¹³C NMR data generated using reputable software. This data is compared with experimental data for the structurally similar compound, methyl indole-5-carboxylate, to highlight key spectral differences arising from the saturated isoindoline ring versus the aromatic indole ring.
Table 1: Comparison of Predicted ¹H NMR Data for this compound and Experimental Data for Methyl Indole-5-carboxylate.
| Assignment | This compound (Predicted ¹H Chemical Shift, ppm) | Methyl Indole-5-carboxylate (Experimental ¹H Chemical Shift, ppm) | Key Differences |
| H-1, H-3 (CH₂) | ~ 4.4 - 4.6 (s) | - | Presence of two methylene singlets in the aliphatic region. |
| H-4 | ~ 7.8 (d) | 8.2 (s) | Aromatic proton in isoindoline is a doublet, while the corresponding proton in indole is a singlet. |
| H-6 | ~ 7.9 (dd) | 7.9 (dd) | Similar chemical shift and splitting pattern. |
| H-7 | ~ 7.3 (d) | 7.4 (d) | Similar chemical shift and splitting pattern. |
| NH | Variable (broad s) | 8.4 (br s) | The NH proton in isoindoline is expected to be in a similar region but can be broader. |
| OCH₃ | ~ 3.9 (s) | 3.9 (s) | Identical chemical shift for the methyl ester protons. |
Table 2: Comparison of Predicted ¹³C NMR Data for this compound and Experimental Data for Methyl Indole-5-carboxylate.
| Assignment | This compound (Predicted ¹³C Chemical Shift, ppm) | Methyl Indole-5-carboxylate (Experimental ¹³C Chemical Shift, ppm) | Key Differences |
| C-1, C-3 | ~ 53 - 55 | - | Presence of two aliphatic carbon signals. |
| C-3a | ~ 140 | 128 | Significant upfield shift for the bridgehead carbon in the isoindoline. |
| C-4 | ~ 128 | 123 | Aromatic carbon shifts are influenced by the nature of the fused ring. |
| C-5 | ~ 129 | 122 | Aromatic carbon shifts are influenced by the nature of the fused ring. |
| C-6 | ~ 122 | 121 | Aromatic carbon shifts are influenced by the nature of the fused ring. |
| C-7 | ~ 125 | 110 | Significant downfield shift for this aromatic carbon in the isoindoline. |
| C-7a | ~ 145 | 139 | Downfield shift for the bridgehead carbon in the isoindoline. |
| C=O | ~ 167 | 168 | Similar chemical shift for the carbonyl carbon. |
| OCH₃ | ~ 52 | 52 | Identical chemical shift for the methyl ester carbon. |
Experimental Protocols for NMR Data Acquisition
The following are generalized yet detailed protocols for acquiring high-quality ¹H and ¹³C NMR spectra. Instrument-specific parameters may need optimization.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). For this compound, CDCl₃ is a suitable starting point.
-
Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).
¹H NMR Spectroscopy Acquisition
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Integrate the signals and reference the spectrum to TMS at 0.00 ppm.
-
¹³C NMR Spectroscopy Acquisition
-
Spectrometer: A 100 MHz or higher (for a 400 MHz ¹H instrument) spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
By following this guide, researchers can confidently approach the structural verification of this compound and similar compounds, leveraging a combination of predictive tools, comparative analysis, and robust experimental practices.
Bridging the Gap: A Comparative Analysis of In Silico and In Vivo Anti-Inflammatory Activity of Novel Isoindoline-1,3-dione Derivatives
A detailed examination of the predictive power of computational models versus real-world biological outcomes for a promising class of anti-inflammatory agents.
In the quest for novel therapeutics, the synergy between computational (in silico) and laboratory (in vivo) studies is paramount. This guide provides a comparative analysis of the predicted and observed anti-inflammatory activity of a series of 2-(6-substituted benzo[d]thiazol-2-yl) isoindoline-1,3-dione derivatives. The focus is on the correlation between molecular docking scores, a measure of protein-ligand binding affinity predicted by computer simulations, and the outcomes of carrageenan-induced rat paw edema assays, a standard in vivo model for acute inflammation.
This comparison serves as a critical evaluation of how well current computational methods can forecast the biological efficacy of potential drug candidates, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is based on a study that synthesized and evaluated these derivatives for their potential as COX-2 inhibitors.
Quantitative Comparison of In Silico and In Vivo Activity
The following table summarizes the molecular docking scores and the corresponding in vivo anti-inflammatory activity for a selection of the synthesized isoindoline-1,3-dione derivatives. The docking scores represent the predicted binding affinity to the COX-2 enzyme, while the percentage of edema inhibition reflects the measured anti-inflammatory effect in the rat paw edema model.
| Compound ID | Substitution (R) | In Silico Dock Score (kcal/mol) | In Vivo Anti-inflammatory Activity (% Edema Inhibition at 3h) |
| PH-1 | -H | -20.24 | 45.4% |
| PH-2 | -CH3 | -21.89 | 50.2% |
| PH-3 | -OCH3 | -22.11 | 55.8% |
| PH-4 | -Cl | -23.56 | 60.1% |
| PH-5 | -F | -24.01 | 65.3% |
| PH-6 | -NO2 | -25.12 | 68.7% |
| Diclofenac (Reference) | N/A | -26.78 | 70.5% |
Note: A more negative dock score indicates a stronger predicted binding affinity. A higher percentage of edema inhibition indicates greater anti-inflammatory activity.
Experimental Protocols
In Silico Study: Molecular Docking
The molecular docking study was performed to predict the binding mode and affinity of the synthesized isoindoline-1,3-dione derivatives with the cyclooxygenase-2 (COX-2) enzyme.
Software: V-life MDS-3.5 software was utilized for the molecular docking simulations.
Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the COX-2 enzyme was obtained from the Protein Data Bank. The structure was prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders. The active site for docking was defined based on the co-crystallized ligand.
-
Ligand Preparation: The 2D structures of the isoindoline-1,3-dione derivatives were sketched and converted to 3D structures. The ligands were then energetically minimized using a suitable force field.
-
Docking Simulation: The prepared ligands were docked into the active site of the COX-2 enzyme using the software's docking algorithm. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The binding affinity of each ligand was estimated using a scoring function, which calculates a "dock score" in kcal/mol. The pose with the best score for each ligand was selected and visually analyzed to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the enzyme's active site.
In Vivo Study: Carrageenan-Induced Rat Paw Edema
This assay is a standard and widely used model to evaluate the anti-inflammatory activity of new compounds.[1][2]
Animals: Wistar albino rats of either sex, weighing between 150-200g, were used for the experiment. The animals were housed under standard laboratory conditions with free access to food and water.
Protocol:
-
Animal Grouping and Administration: The rats were divided into groups, including a control group, a reference standard group (receiving Diclofenac, 100 mg/kg), and test groups for each of the synthesized isoindoline-1,3-dione derivatives (at a dose of 100 mg/kg). The compounds were administered orally as a suspension.
-
Induction of Edema: One hour after the administration of the test or reference compounds, acute inflammation was induced by injecting 0.1 mL of a 1% w/v solution of carrageenan in normal saline into the sub-plantar region of the right hind paw of each rat.[1][2]
-
Measurement of Paw Edema: The volume of the paw was measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 6 hours) thereafter. A plethysmometer was used to measure the paw volume.
-
Calculation of Anti-inflammatory Activity: The percentage of inhibition of edema was calculated for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
Visualizing the Workflow
The following diagram illustrates the workflow from computational design to biological validation.
References
A Comparative Analysis of Isoindoline-Based Drugs in Clinical Development
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of isoindoline-based drugs currently in clinical trials. The analysis focuses on performance, supported by experimental data, to inform research and development decisions.
The isoindoline scaffold is a key pharmacophore in a range of clinically significant drugs, notably the immunomodulatory imide drugs (IMiDs) used in the treatment of multiple myeloma and a phosphodiesterase 4 (PDE4) inhibitor for psoriatic diseases. This guide provides a comparative analysis of three prominent IMiDs—lenalidomide, pomalidomide, and iberdomide—and the PDE4 inhibitor, apremilast, with a focus on their clinical trial data, mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Clinical Trial Data
The following tables summarize the key quantitative data from clinical trials of these isoindoline-based drugs, providing a basis for comparison of their efficacy and safety profiles.
Immunomodulatory Imide Drugs (IMiDs) in Multiple Myeloma
| Drug | Clinical Trial (Example) | Patient Population | Overall Response Rate (ORR) | Progression-Free Survival (PFS) | Common Grade ≥3 Adverse Events |
| Lenalidomide | FIRST (MM-020)[1] | Newly Diagnosed Multiple Myeloma (NDMM), transplant-ineligible | 75% (with dexamethasone) | 25.5 months (with dexamethasone) | Neutropenia, anemia, thrombocytopenia, deep-vein thrombosis |
| Pomalidomide | OPTIMISMM (MM-007)[2] | Relapsed or Refractory Multiple Myeloma (RRMM), lenalidomide-refractory | 82.2% (with bortezomib and dexamethasone) | 11.2 months (with bortezomib and dexamethasone) | Neutropenia, infections, thrombocytopenia |
| Iberdomide | CC-220-MM-001 (Phase 1/2) | Heavily pretreated RRMM | ~32% (as monotherapy or with dexamethasone) | Median not yet reached in all cohorts | Neutropenia, infections, anemia, thrombocytopenia |
PDE4 Inhibitor in Psoriasis
| Drug | Clinical Trial | Patient Population | PASI-75 Response at Week 16 | PASI-90 Response at Week 16 | Common Adverse Events |
| Apremilast | ESTEEM 1[3][4] | Moderate to severe plaque psoriasis | 33.1% | 15.3% | Diarrhea, nausea, headache, upper respiratory tract infection |
| Apremilast | ESTEEM 2[5] | Moderate to severe plaque psoriasis | 28.8% | 13.6% | Diarrhea, nausea, headache, upper respiratory tract infection |
| Apremilast | LIBERATE[5][6] | Moderate to severe plaque psoriasis | 39.8% | Not Reported | Diarrhea, nausea, headache |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of these isoindoline-based drugs stem from their distinct molecular mechanisms of action.
Lenalidomide, Pomalidomide, and Iberdomide: Cereblon E3 Ligase Modulation
Lenalidomide, pomalidomide, and iberdomide are all modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex.[7][8][9][10][11] Their binding to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8] The degradation of these transcription factors is a key event that results in both direct anti-myeloma effects and immunomodulatory activities. Iberdomide is considered a next-generation Cereblon E3 ligase modulator (CELMoD) with a higher binding affinity for Cereblon compared to lenalidomide and pomalidomide.[8][10]
Apremilast: Phosphodiesterase 4 (PDE4) Inhibition
Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4).[12][13][14][15][16] PDE4 is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, apremilast increases intracellular cAMP levels. This elevation in cAMP leads to the downregulation of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.[14][16] This modulation of cytokine production is central to its therapeutic effect in psoriasis.
Experimental Protocols
The evaluation of these isoindoline-based drugs in clinical trials relies on a variety of standardized experimental protocols to assess their efficacy and pharmacodynamic effects.
General Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial of an isoindoline-based drug.
Key Experimental Methodologies
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-10) in patient serum or cell culture supernatants.
-
Methodology:
-
Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin).
-
Sample Incubation: Patient samples and standards of known cytokine concentrations are added to the wells.
-
Detection Antibody: A biotinylated detection antibody, also specific for the target cytokine, is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.[17][18][19][20][21]
-
2. Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells in a cell population (e.g., multiple myeloma cells) following drug treatment.
-
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the investigational drug or a vehicle control for a specified period.
-
Cell Harvesting: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nuclear stain that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation:
-
3. Psoriasis Area and Severity Index (PASI) Assessment
-
Objective: To provide a standardized, quantitative assessment of the severity and extent of psoriasis.
-
Methodology:
-
Body Division: The body is divided into four regions: head, trunk, upper extremities, and lower extremities.
-
Severity Assessment: For each region, the severity of three clinical signs (erythema, induration, and desquamation) is assessed on a 0 to 4 scale (0 = none, 4 = severe).
-
Area Assessment: The percentage of skin area affected by psoriasis in each region is estimated and assigned a score from 0 to 6.
-
PASI Score Calculation: A formula is used to combine the severity and area scores from each body region into a single PASI score, ranging from 0 (no disease) to 72 (most severe disease). A PASI-75 response, a common clinical trial endpoint, represents a 75% or greater reduction in the PASI score from baseline.[3][4][5][6][27][28]
-
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Results from the OPTIMISMM phase III trial: Pomalidomide for lenalidomide-refractory patients [multiplemyelomahub.com]
- 3. Psoriasis: oral Apremilast achieves statistical significance for the primary endpoint of PASI-75 in the ESTEEM 1 - Xagena [xagena.it]
- 4. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, in patients with moderate to severe plaque psoriasis: Results of a phase III, randomized, controlled trial (Efficacy and Safety Trial Evaluating the Effects of Apremilast in Psoriasis [ESTEEM] 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Safety and efficacy of apremilast through 104 weeks in patients with moderate to severe psoriasis who continued on apremilast or switched from etanercept treatment: findings from the LIBERATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Apremilast? [synapse.patsnap.com]
- 13. otezlapro.com [otezlapro.com]
- 14. Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 16. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Cytokine analysis - ELISA / CBA [sanquin.org]
- 20. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. agilent.com [agilent.com]
- 23. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. miltenyibiotec.com [miltenyibiotec.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Real-world Efficacy and Safety of Apremilast Monotherapy in the Management of Moderate-to-severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Study of Treatment With APRemilast in Moderate psoriAsIS in Real Life clinicAL Practice (The 'APRAISAL' Study) | DecenTrialz [decentrialz.com]
Assessing the Purity of Synthesized Methyl Isoindoline-5-Carboxylate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized pharmaceutical intermediates like methyl isoindoline-5-carboxylate is a critical step. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for this purpose, offering robust and reliable purity assessments. This guide provides a comparative overview of HPLC methods and suitable alternatives, complete with experimental protocols and data to support methodological choices.
Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need to resolve chiral compounds, the polarity of potential impurities, and the desired sensitivity. While Reversed-Phase HPLC (RP-HPLC) is the most common approach for aromatic compounds like this compound, other techniques offer distinct advantages for specific analytical challenges.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Broad applicability for nonpolar to moderately polar compounds, high reproducibility, wide availability of columns and solvents. | May have limited retention for very polar impurities. | Routine purity assessment and quantification of the main component and nonpolar impurities. |
| Normal-Phase HPLC (NP-HPLC) | Adsorption or partitioning between a polar stationary phase (e.g., silica) and a nonpolar mobile phase. | Excellent for separating isomers and very polar compounds that are poorly retained in RP-HPLC.[1] | Sensitive to water content in the mobile phase, which can affect reproducibility; solvents are often more hazardous and expensive. | Separation of polar impurities and structural isomers.[1] |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) to separate enantiomers. | Direct separation of enantiomers without derivatization.[2][3] | CSPs can be expensive and may have limited lifetimes; method development can be more complex.[2] | Assessing the enantiomeric purity of chiral isoindoline derivatives.[4] |
| Ultra-High-Performance Liquid Chromatography (UPLC-MS) | Uses smaller particle size columns (<2 µm) for higher resolution and speed, often coupled with a mass spectrometer. | Faster analysis times, increased sensitivity, and higher peak capacity.[5] Mass spectrometry provides molecular weight information for impurity identification.[6][7] | Higher backpressure requires specialized equipment; potential for matrix effects in MS detection. | High-throughput screening and definitive identification of trace impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their partitioning between a stationary phase and an inert gas. | High resolution for volatile and thermally stable compounds.[8] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. | Analysis of volatile organic impurities and residual solvents.[8] |
Experimental Protocols
Below are detailed methodologies for conducting purity analysis of this compound using various HPLC techniques.
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is a standard approach for the purity assessment of aromatic esters.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of acetonitrile.
Normal-Phase HPLC (NP-HPLC) Protocol
This method is suitable for resolving polar impurities that may not be well-retained by RP-HPLC.
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase:
-
A: Hexane
-
B: Isopropanol
-
-
Isocratic Elution: 90% A / 10% B
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of the mobile phase.
Chiral HPLC Protocol
This protocol is designed for the separation of potential enantiomers of this compound.
-
Column: Chiralpak IA or similar amylose-based chiral stationary phase, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase:
-
A: Hexane
-
B: Ethanol
-
-
Isocratic Elution: 80% A / 20% B
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of synthesized this compound in 1 mL of the mobile phase.
Expected Performance Data
The following table summarizes the expected quantitative data for the purity analysis of this compound based on the different HPLC methods. These are representative values and may vary based on the specific instrumentation and exact chromatographic conditions.
| Parameter | RP-HPLC | NP-HPLC | Chiral HPLC | UPLC-MS |
| Expected Retention Time (Main Peak) | 10-15 min | 5-10 min | 12-20 min (for enantiomers) | 2-4 min |
| Typical Resolution (Rs) between Main Peak and a Close Eluting Impurity | > 2.0 | > 1.8 | > 1.5 (between enantiomers) | > 2.5 |
| Theoretical Plates (N) | > 10,000 | > 8,000 | > 7,000 | > 20,000 |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.05% | < 0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.06% | ~0.15% | < 0.015% |
Workflow for Purity Assessment
The logical flow for assessing the purity of synthesized this compound is outlined below. This workflow ensures a comprehensive evaluation, from initial screening to the identification of any potential impurities.
Caption: Workflow for purity assessment of this compound.
References
- 1. zodiaclifesciences.com [zodiaclifesciences.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound hydrochloride | 127168-93-8 [sigmaaldrich.com]
- 4. WO2016178140A1 - Isoindolinones, processes for the production of chiral derivatives thereof and use thereof - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. pp.bme.hu [pp.bme.hu]
Safety Operating Guide
Proper Disposal of Methyl Isoindoline-5-Carboxylate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of methyl isoindoline-5-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on general best practices for chemical waste disposal and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound and consultation with your institution's Environmental Health and Safety (EHS) department.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and ensures personal safety.
Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact, as the substance may be harmful or toxic upon dermal absorption.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities. | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated. | To avoid inhalation of dust or vapors.[1] |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust or vapors.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[2]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a dedicated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The container should be clearly marked as hazardous waste with the full chemical name.
Step 2: Contacting a Licensed Disposal Company
-
Arrange for pickup and disposal by a licensed professional waste disposal company.[1] Provide them with the complete chemical name and any other relevant information from the SDS.
-
Follow all institutional and local regulations for hazardous waste manifest and tracking.
Step 3: Recommended Disposal Method
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This process destroys the chemical structure, rendering it non-hazardous.
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[1] This can lead to environmental contamination and may be in violation of local regulations.
-
For spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1] The affected area should then be cleaned by qualified personnel.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl isoindoline-5-carboxylate
This document provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Methyl isoindoline-5-carboxylate. Following these procedural guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard and Safety Data
A summary of the key hazard and safety information for this compound is provided below.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312+P330 |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | P280, P302+P352+P312, P362 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | P273 |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Adherence to the following step-by-step operational procedures is mandatory to ensure the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1][2]
-
For all procedures with the potential for aerosol or dust generation, use a certified chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles that meet EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[2] In situations with a splash hazard, a face shield should be worn in addition to goggles.[1][4]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1] Use proper glove removal technique to avoid skin contact.[1]
-
Protective Clothing: A lab coat or a chemical-resistant suit is required to prevent skin exposure.[1] For tasks with a higher risk of exposure, a complete suit protecting against chemicals should be worn.[1]
-
-
Respiratory Protection:
-
For nuisance exposures or when dust may be generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1]
-
For higher-level protection or in situations where vapor concentrations are unknown or exceed exposure limits, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator with appropriate cartridges.[1][5]
-
3. Handling Procedures:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe vapors, mist, or gas.[1]
-
Wash hands thoroughly before breaks and immediately after handling the compound.[1][6]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][6]
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Remove contact lenses if present and easy to do.[6][7] If eye irritation persists, seek immediate medical attention from an ophthalmologist.[6]
-
Skin Contact: Immediately take off all contaminated clothing.[6] Wash the affected area with soap and plenty of water.[1][7] If you feel unwell or if skin irritation occurs, call a POISON CENTER or doctor.[6]
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately.[6] Rinse the mouth with water.[1][6] Do not induce vomiting.[2]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2][8] If the person is not breathing, provide artificial respiration.[1] Seek medical attention if you feel unwell.[8]
-
Spills: Evacuate the area and ensure adequate ventilation.[1][6] Wear appropriate PPE as described above.[1] Prevent the substance from entering drains.[1][6] Carefully sweep or scoop up the spilled material and place it into a suitable, closed container for disposal.[1][2][7]
Storage and Disposal Plan
1. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6][7]
-
The storage area should be locked up or accessible only to authorized personnel.[3][6]
-
Store away from incompatible materials such as strong oxidizing agents.[2][7]
2. Disposal:
-
Dispose of waste material at an approved waste disposal plant.[6][7]
-
Do not allow the product to enter drains or waterways.[1][6]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[5]
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][7] Always comply with federal, state, and local environmental regulations.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. capotchem.cn [capotchem.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


